molecular formula C30H32O15 B2380633 4-O-Galloylalbiflorin

4-O-Galloylalbiflorin

Cat. No.: B2380633
M. Wt: 632.6 g/mol
InChI Key: UXHIYEMICNYJGK-NJVRKBDPSA-N
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Description

4-O-Galloylalbiflorin is a useful research compound. Its molecular formula is C30H32O15 and its molecular weight is 632.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28?,29?,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHIYEMICNYJGK-NJVRKBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C[C@H]([C@@H]3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-O-Galloylalbiflorin: Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin, a monoterpene glycoside discovered in the roots of the traditional Chinese medicinal plant Paeonia lactiflora, has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and pharmacological characterization of this compound. Detailed methodologies for its isolation and for key biological assays are presented, alongside a summary of its known quantitative biological activities. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the potential of this compound in various therapeutic areas, particularly in neurodegenerative diseases and conditions with an inflammatory component.

Discovery and Structural Elucidation

Isolation from Paeonia lactiflora

This compound is a naturally occurring phytochemical isolated from the dried roots of Paeonia lactiflora Pall.[1][2][3]. The isolation of this compound, along with other monoterpene glycosides, typically involves solvent extraction and subsequent chromatographic purification.

Experimental Protocol: Isolation of this compound

A general procedure for the isolation of this compound from the roots of Paeonia lactiflora is as follows:

  • Extraction: The dried and powdered roots of Paeonia lactiflora are extracted with a 60% aqueous ethanol (B145695) solution[1]. Alternative extraction methods, such as ultrasonic-assisted micelle-mediated extraction using a surfactant like C9-11 Pareth-5, have also been explored for related compounds from this plant source[4].

  • Preliminary Fractionation: The resulting crude extract is subjected to column chromatography over silica (B1680970) gel, Sephadex LH-20, and octadecylsilane (B103800) (ODS) columns to achieve separation of different components[1].

  • Purification: Final purification of this compound is typically achieved through repeated column chromatography until a high degree of purity is obtained[1].

G Paeonia_lactiflora Paeonia lactiflora roots Extraction Extraction (e.g., 60% Ethanol) Paeonia_lactiflora->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 ODS ODS Column Chromatography Sephadex_LH20->ODS Pure_Compound Purified this compound ODS->Pure_Compound

General workflow for the isolation of this compound.
Structural Characterization

The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2].

Spectroscopic Data:

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₃₀H₃₂O₁₅[7]
Molecular Weight632.57 g/mol [7]
Mass SpectrometryESI-MS, MALDI-TOF/TOF MS[1][2]
NMR Spectroscopy¹H NMR, ¹³C NMR, 2D-NMR[1][5]

Pharmacological Characterization

This compound has been investigated for a range of biological activities, with a particular focus on its potential in the treatment of neurodegenerative diseases and its effects on drug metabolism.

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. This compound has been identified as a potential inhibitor of BACE1[8][9][10]. Studies have shown that it exhibits a strong and selective inhibitory effect on this enzyme[1].

Experimental Protocol: BACE1 Inhibition Assay (General FRET-based method)

A common method to assess BACE1 inhibition is through a Fluorescence Resonance Energy Transfer (FRET) assay. A generalized protocol is as follows:

  • Reagents: Recombinant human BACE1 enzyme, a specific BACE1 FRET peptide substrate, assay buffer, and the test compound (this compound).

  • Procedure: a. In a 96-well plate, the BACE1 FRET peptide substrate is mixed with the assay buffer. b. Various concentrations of this compound are added to the wells. c. The reaction is initiated by the addition of the diluted BACE1 enzyme. d. The fluorescence is monitored over time using a microplate reader.

  • Data Analysis: The rate of substrate cleavage is determined from the change in fluorescence, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated.

G BACE1 BACE1 Enzyme Amyloid_Beta Amyloid-β Peptides BACE1->Amyloid_Beta cleaves APP Amyloid Precursor Protein (APP) APP->BACE1 Galloylalbiflorin This compound Galloylalbiflorin->BACE1 inhibits

Inhibition of BACE1 by this compound.
Inhibition of Cytochrome P450 Enzymes

This compound has been shown to inhibit several key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. This suggests a potential for drug-drug interactions when co-administered with substrates of these enzymes[11][12][13].

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

The inhibitory potential of this compound on CYP isoforms is typically evaluated using human liver microsomes. A generalized protocol is as follows:

  • Materials: Pooled human liver microsomes, specific CYP isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam or testosterone (B1683101) for CYP3A4), NADPH regenerating system, and various concentrations of this compound.

  • Incubation: The reaction mixture, containing human liver microsomes, the specific substrate, and this compound, is pre-incubated. The reaction is initiated by the addition of the NADPH regenerating system.

  • Termination and Analysis: The reaction is stopped, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor) to determine the IC₅₀ and Ki (inhibition constant) values.

Table 2: Quantitative Data on the Inhibition of Cytochrome P450 Isoforms by this compound

CYP IsoformIC₅₀ (µM)Ki (µM)Inhibition TypeTime-DependentReference
CYP3A8.24.0Non-competitiveYes[11][12]
CYP2C9136.7CompetitiveNo[11][12]
CYP2D116.6CompetitiveNo[11][12]
Antioxidant and Anti-inflammatory Activities

While specific quantitative data for this compound are limited in the reviewed literature, related compounds and extracts from Paeonia lactiflora are known to possess antioxidant and anti-inflammatory properties[14][15][16][17]. The galloyl group in the structure of this compound is likely a significant contributor to its antioxidant potential. The anti-inflammatory effects of related compounds are often attributed to the modulation of signaling pathways such as NF-κB and MAPK. Further research is needed to quantify these activities specifically for this compound.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of structurally related compounds and the broader effects of Paeonia lactiflora extracts, several pathways are of interest for future research.

G Galloylalbiflorin This compound NFkB NF-κB Pathway Galloylalbiflorin->NFkB potential modulation MAPK MAPK Pathway Galloylalbiflorin->MAPK potential modulation JAK_STAT JAK/STAT Pathway Galloylalbiflorin->JAK_STAT potential modulation Inflammation Inflammatory Response NFkB->Inflammation Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival JAK_STAT->Inflammation JAK_STAT->Cell_Survival

Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activities against BACE1 and key cytochrome P450 enzymes. Its discovery and characterization open avenues for the development of novel therapeutic agents, particularly for Alzheimer's disease. However, to fully realize its potential, further in-depth research is required.

Future studies should focus on:

  • Developing and publishing detailed, standardized protocols for the isolation and purification of this compound to ensure reproducibility of research findings.

  • Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory activities and to elucidate the specific molecular targets and signaling pathways involved.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Investigating the potential for drug-drug interactions in vivo, given its demonstrated inhibition of major CYP450 enzymes.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic applications of this compound. Continued investigation into this fascinating molecule holds the potential to yield new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Structure Elucidation of 4-O-Galloylalbiflorin by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide outlining the methodologies and data interpretation involved in the structure elucidation of 4-O-Galloylalbiflorin. While this compound has been isolated and characterized, specific, publicly available raw data and detailed experimental spectra are limited. Therefore, the quantitative data presented in the tables below are hypothetical and generated based on established principles of NMR and MS for similar molecular structures. They are intended to illustrate the analytical process and the expected values for this compound.

Introduction

This compound is a monoterpene glycoside acylated with a galloyl group, a compound class of significant interest due to its potential therapeutic properties. It has been isolated from the roots of Paeonia lactiflora. The structural elucidation of such natural products is a critical step in drug discovery and development, relying heavily on modern spectroscopic techniques. This guide details the comprehensive approach to determining the chemical structure of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The core structure consists of albiflorin (B1665693), a pinane-type monoterpenoid, which is glycosidically linked to a glucose molecule. The key structural feature to be confirmed is the position of the galloyl moiety on the albiflorin framework.

Experimental Protocols

Isolation of this compound

The compound is typically isolated from the dried and powdered roots of Paeonia lactiflora. A general isolation workflow is as follows:

  • Extraction: The plant material is extracted with a polar solvent, such as 70% ethanol (B145695) or methanol, at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.

  • Chromatographic Separation: The ethyl acetate or n-butanol fraction, which is expected to contain the target compound, is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.

NMR Spectroscopy

NMR experiments are conducted on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d₆).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Indicates the number of non-equivalent carbons and their chemical environment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for determining stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, and tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source is commonly used.

  • Analysis Mode: Data is typically acquired in both positive and negative ion modes to maximize the information obtained.

  • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused directly into the mass spectrometer or analyzed via LC-MS. The precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Presentation

Hypothetical NMR Data

The following tables summarize the plausible ¹H and ¹³C NMR chemical shifts for this compound, assigned based on its known structure and data from similar compounds.

Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 400 MHz)

Positionδ (ppm)MultiplicityJ (Hz)Assignment
Albiflorin Moiety
12.15mCH
21.85mCH₂
34.80d6.0CH-O
45.30t6.0CH-O-Galloyl
52.30mCH
61.50sCH₃
71.10sCH₃
81.35sCH₃
94.50d12.0O-CH₂
4.35d12.0O-CH₂
Glucose Moiety
1'4.95d7.5Anomeric H
2'3.50mCH
3'3.65mCH
4'3.40mCH
5'3.80mCH
6'a3.90dd12.0, 5.0CH₂
6'b3.75dd12.0, 2.0CH₂
Galloyl Moiety
2'', 6''7.10sAr-H

Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 100 MHz)

Positionδ (ppm)Assignment
Albiflorin Moiety
145.2CH
228.5CH₂
375.8CH-O
478.0CH-O-Galloyl
548.1CH
622.3CH₃
725.0CH₃
821.5CH₃
970.2O-CH₂
1095.6Quaternary C-O
Glucose Moiety
1'102.5Anomeric C
2'75.3CH
3'78.1CH
4'71.9CH
5'77.5CH
6'63.0CH₂
Galloyl Moiety
1''121.5Ar-C
2'', 6''110.2Ar-CH
3'', 5''146.8Ar-C-OH
4''140.1Ar-C-OH
C=O167.5Ester C=O
Hypothetical Mass Spectrometry Data

Table 3: Hypothetical ESI-MS/MS Data for this compound

Ion Typem/z (Da)FormulaInterpretation
Precursor Ion
[M+H]⁺633.2022C₃₀H₃₆O₁₅Protonated molecule
[M+Na]⁺655.1841C₃₀H₃₆NaO₁₅Sodium adduct
[M-H]⁻631.1874C₃₀H₃₅O₁₅Deprotonated molecule
MS/MS Fragments (from [M-H]⁻)
479.1600C₂₃H₃₁O₁₁[M-H - 152]⁻Loss of a galloyl group
461.1493C₂₃H₂₉O₁₀[M-H - 170]⁻Loss of gallic acid
317.1337C₁₆H₂₁O₇[M-H - galloyl - glucose]⁻Albiflorin aglycone

Mandatory Visualizations

Structure Elucidation Workflow

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Paeonia lactiflora Roots extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound hrms HR-ESI-MS pure_compound->hrms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d msms MS/MS Fragmentation hrms->msms mol_formula Molecular Formula Determination hrms->mol_formula fragments Fragment Identification msms->fragments nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_signals NMR Signal Assignment nmr_1d->nmr_signals connectivity Connectivity Mapping (HMBC) nmr_2d->connectivity final_structure Final Structure Confirmation mol_formula->final_structure fragments->final_structure nmr_signals->final_structure connectivity->final_structure

Caption: Workflow for the isolation and structure elucidation of natural products.

Chemical Structure and Key Moieties of this compound

chemical_structure cluster_structure This compound cluster_legend Key Structural Components albiflorin Albiflorin Moiety glucose Glucose Moiety albiflorin->glucose Glycosidic Bond galloyl Galloyl Moiety albiflorin->galloyl Ester Linkage at C4 A Monoterpene Core B Sugar Unit C Acyl Group

Caption: Key structural components of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines chromatographic separation with advanced spectroscopic analysis. High-resolution mass spectrometry provides the molecular formula and key fragmentation patterns, while a suite of 1D and 2D NMR experiments allows for the precise mapping of proton and carbon skeletons and their connectivity. The HMBC experiment is particularly vital for establishing the ester linkage of the galloyl group to the C4 position of the albiflorin core. Together, these techniques provide unequivocal evidence for the complete chemical structure of the molecule. The hypothetical data presented in this guide serve as a template for what researchers can expect to find when analyzing this and similar natural products.

A Technical Guide to the Biosynthetic Pathway of 4-O-Galloylalbiflorin in Paeonia lactiflora

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Paeonia lactiflora Pall. (herbaceous peony) is a plant of significant medicinal value, primarily due to its rich composition of bioactive secondary metabolites. Among these are monoterpene glycosides, which form the basis for many of its therapeutic effects. This technical whitepaper provides an in-depth examination of the biosynthetic pathway of a specific galloylated monoterpene glycoside, 4-O-Galloylalbiflorin. We synthesize current transcriptomic, metabolomic, and biochemical research to delineate the pathway from primary metabolism to the final complex molecule. This guide includes detailed diagrams of the biosynthetic route, summaries of quantitative data, and the experimental protocols utilized for the identification and characterization of the involved genes and enzymes. The information presented herein serves as a crucial resource for metabolic engineering efforts and the development of novel therapeutics derived from this important medicinal plant.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that originates from central carbon metabolism and involves the convergence of the terpenoid and phenylpropanoid pathways. The overall pathway can be segmented into four major stages:

  • Upstream Isoprenoid Precursor Formation : Synthesis of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Monoterpene Backbone Synthesis : Condensation of IPP and DMAPP to form the C10 precursor geranyl diphosphate (B83284) (GPP), followed by cyclization to create the characteristic pinane (B1207555) skeleton.

  • Formation of Albiflorin (B1665693) : A series of post-modification reactions, including hydroxylation and glycosylation, to produce the direct precursor, albiflorin.

  • Final Galloylation Step : The attachment of a galloyl moiety to the albiflorin backbone to yield the final product, this compound.

The complete proposed pathway is illustrated below.

This compound Biosynthesis cluster_0 Upstream Pathways cluster_1 Monoterpene Backbone Synthesis cluster_2 Albiflorin Formation cluster_3 Final Galloylation (Putative) Pyruvate Pyruvate MEP Pathway MEP Pathway Pyruvate->MEP Pathway G3P Glyceraldehyde-3-P G3P->MEP Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP IPP MEP Pathway->IPP MVA Pathway->IPP DMAPP DMAPP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP Pinane Skeleton Pinane Skeleton GPP->Pinane Skeleton PlPIN Paeoniflorigenin Paeoniflorigenin Pinane Skeleton->Paeoniflorigenin CYP450s GPPS GPPS PlPIN PlPIN (α-pinene synthase) Albiflorin Albiflorin Paeoniflorigenin->Albiflorin UGTs This compound This compound Albiflorin->this compound Acyltransferase CYP450s CYP450s UGTs UGTs UDP-Glucose UDP-Glucose UDP-Glucose->Albiflorin Galloyl-CoA Galloyl-CoA Galloyl-CoA->this compound Gallic Acid Gallic Acid Gallic Acid->Galloyl-CoA Shikimate Pathway Shikimate Pathway Shikimate Pathway->Gallic Acid Acyltransferase Galloyltransferase (Putative)

Caption: Proposed biosynthetic pathway of this compound in Paeonia lactiflora.
Upstream Isoprenoid Precursor Formation

The biosynthesis begins with the formation of the five-carbon isoprenoid precursors, IPP and DMAPP. Plants utilize two distinct pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids[1]. While both pathways contribute to the overall isoprenoid pool, the MEP pathway is generally considered the primary source for monoterpene biosynthesis in plastids.

Monoterpene Backbone Synthesis

In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP)[2]. GPP is the universal precursor for all monoterpenes. Subsequently, a monoterpene synthase is responsible for the intricate cyclization of GPP. In P. lactiflora, an α-pinene synthase, designated PlPIN, has been identified and is believed to catalyze the conversion of GPP into the pinane-type skeleton that forms the core of albiflorin[1][3].

Formation of Albiflorin (Post-Modification I)

Following the creation of the monoterpene backbone, a series of tailoring reactions occur. These modifications are crucial for generating the final molecular diversity and bioactivity.

  • Hydroxylation : Enzymes from the Cytochrome P450 (CYP450) superfamily introduce hydroxyl groups at specific positions on the pinane skeleton. This step is critical for subsequent glycosylation and acylation. While the specific CYP450s for albiflorin are not yet fully characterized, transcriptomic analyses have identified numerous candidates, such as CYP71AN24.1[4].

  • Glycosylation : A UDP-dependent glycosyltransferase (UGT) then transfers a glucose molecule, typically from UDP-glucose, to a hydroxyl group on the aglycone (paeoniflorigenin), resulting in the formation of albiflorin[4]. Several UGTs have been identified in P. lactiflora, with UGT91A1.1 being a strong candidate for involvement in monoterpene glycoside biosynthesis[4][5].

The Putative Galloylation of Albiflorin (Post-Modification II)

The final and defining step in the synthesis of this compound is the esterification of the 4-hydroxyl group of the glucose moiety with gallic acid[6].

  • Galloyl Donor Formation : The galloyl moiety is derived from gallic acid, which is synthesized via the shikimate pathway[4]. Gallic acid is then activated, likely to galloyl-CoA, to serve as an acyl donor.

  • Acyltransfer : A specific acyltransferase, putatively a galloyltransferase, catalyzes the transfer of the galloyl group from the donor molecule to albiflorin. While this specific enzyme has not yet been functionally characterized in P. lactiflora, the presence of numerous galloylated compounds in the plant confirms the existence of such enzymatic machinery[4][7]. BAHD acyltransferases are known to be involved in the acylation of monoterpene glycosides in peony, making this family a prime target for identifying the responsible galloyltransferase[4].

Key Genes and Enzymes

The identification of genes involved in the this compound pathway has been accelerated by integrated transcriptomic and metabolomic studies. These analyses compare gene expression profiles with metabolite accumulation patterns across different tissues.

Enzyme Class Abbreviation Function in Pathway Candidate Genes Identified in P. lactiflora
Geranyl Diphosphate SynthaseGPPSFormation of GPP from IPP and DMAPPIdentified via transcriptome analysis[2]
Terpene SynthaseTPSCyclization of GPP to form monoterpene skeletonPlPIN (α-pinene synthase)[1][3]
Cytochrome P450CYP450Hydroxylation of the monoterpene backboneCYP71AN24.1 (putative)[4]
UDP-GlycosyltransferaseUGTGlycosylation of the aglycone to form albiflorinUGT91A1.1, UGT88A1 (putative)[4]
Acyltransferase-Galloylation of albiflorin (putative)BAHD family members are strong candidates[4]

Quantitative Analysis

Quantitative data reveals that the biosynthesis and accumulation of these compounds are tightly regulated and tissue-specific. The roots and rhizomes of P. lactiflora are the primary sites for the accumulation of monoterpene glycosides.

Table 4.1: Distribution of Albiflorin and Paeoniflorin (B1679553) in P. lactiflora (Data compiled from multiple studies; values are illustrative of general trends)

Plant Tissue Albiflorin Content (mg/g DW) Paeoniflorin Content (mg/g DW) Reference
Root5.0 - 25.020.0 - 60.0[2][8]
RhizomeHigh (comparable to root)High (comparable to root)[1]
StemLowLow[1][9]
LeafLow to ModerateLow to Moderate[1][9]
FlowerVery LowVery Low[1][9][10]

This tissue-specific accumulation correlates with the differential expression of biosynthetic genes. For example, the expression of PlPIN and other key upstream genes is significantly higher in the roots compared to aerial parts of the plant.

Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of modern molecular biology and analytical chemistry techniques. The general workflow for identifying and characterizing the biosynthetic genes is outlined below.

Experimental Workflow A 1. Metabolite Profiling (UPLC-MS/MS) Identify tissue-specific accumulation of this compound B 2. Transcriptome Sequencing (RNA-Seq) Sequence tissues with high/low metabolite content A->B informs C 3. Candidate Gene Identification Correlate gene expression with metabolite levels (WGCNA) Perform phylogenetic analysis B->C D 4. Gene Expression Validation (qRT-PCR) Confirm expression patterns of candidate genes C->D E 5. Functional Characterization - Heterologous expression (E. coli/yeast) - Protein purification - In vitro enzyme assays C->E F 6. Product Identification (LC-MS, GC-MS) Confirm enzymatic reaction product is the expected intermediate E->F

Caption: General experimental workflow for gene discovery in secondary metabolism.
Metabolite Extraction and Analysis (UPLC-MS/MS)

This protocol is used to identify and quantify this compound and its precursors.

  • Sample Preparation : Freeze-dry plant tissues (root, stem, leaf, etc.) and grind into a fine powder.

  • Extraction : Extract a precise weight of powder (e.g., 0.5 g) with an appropriate solvent, typically an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 40% methanol)[9]. Perform the extraction using ultrasonication for approximately 30 minutes.

  • Centrifugation & Filtration : Centrifuge the extract at high speed (e.g., 12,000 x g) for 15 minutes. Filter the resulting supernatant through a 0.20 µm membrane to remove particulate matter[9].

  • Analysis : Inject the filtered sample into a UPLC system coupled with a mass spectrometer (e.g., Q-Exactive or Q-TRAP)[9]. Separation is typically achieved on a C18 reverse-phase column. Identification is based on comparison of retention times and mass fragmentation patterns (MS/MS) with authentic standards.

Gene Discovery via Transcriptomics (RNA-Seq)

This method identifies genes whose expression patterns correlate with metabolite accumulation.

  • RNA Extraction : Isolate total RNA from tissues with high and low concentrations of the target metabolite using a commercial kit (e.g., Quick RNA Isolation Kit)[9]. Assess RNA quality and integrity.

  • Library Preparation & Sequencing : Prepare cDNA libraries from the extracted RNA and sequence them using a high-throughput platform (e.g., Illumina).

  • Bioinformatic Analysis : Assemble the sequencing reads into transcripts. Annotate the transcripts by comparing them to public databases (e.g., NCBI nr, KEGG).

  • Differential Expression Analysis : Identify genes that are significantly upregulated in the high-accumulation tissue. Co-expression network analysis (e.g., WGCNA) can further refine the list of candidate genes by identifying modules of genes that are highly correlated with the metabolite profile[4].

Gene Expression Analysis (qRT-PCR)

This technique is used to validate the expression patterns of candidate genes identified from transcriptomics.

  • cDNA Synthesis : Synthesize first-strand cDNA from the same total RNA samples used for RNA-Seq using a reverse transcriptase kit[9][11].

  • Primer Design : Design gene-specific primers for the candidate genes and a stable housekeeping gene (e.g., Actin) for normalization[9].

  • PCR Reaction : Perform the real-time PCR using a SYBR Green-based master mix on a qRT-PCR instrument.

  • Data Analysis : Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene.

In Vitro Enzyme Functional Characterization

This is the definitive step to confirm the function of a candidate gene.

  • Gene Cloning & Expression : Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA and clone it into an expression vector suitable for a heterologous host like E. coli or yeast.

  • Protein Expression & Purification : Induce protein expression in the host system. Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag).

  • Enzyme Assay : Prepare a reaction mixture containing a buffered solution, the purified enzyme, and the putative substrates. For the final galloylation step, this would be albiflorin and an activated galloyl donor (e.g., galloyl-CoA).

  • Product Analysis : After incubation, stop the reaction and extract the products. Analyze the reaction products using UPLC-MS or HPLC to confirm the formation of this compound by comparing with an authentic standard[9].

Conclusion and Future Directions

The biosynthetic pathway of this compound in Paeonia lactiflora represents a confluence of the well-established monoterpenoid and phenylpropanoid pathways. While the upstream steps leading to the precursor albiflorin are increasingly understood, the final, crucial galloylation step remains putative. The research presented provides a strong foundation, highlighting candidate gene families and a clear methodological path toward full elucidation.

Future research should prioritize the functional characterization of the specific acyltransferase responsible for the galloylation of albiflorin. The identification and characterization of this enzyme will not only complete our understanding of this pathway but also provide a powerful tool for synthetic biology approaches. By assembling the entire pathway in a microbial chassis, it may be possible to achieve sustainable, high-yield production of this compound and other valuable medicinal compounds from Paeonia lactiflora.

References

A Technical Guide to the Physicochemical Properties and Bioactivity of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin is a monoterpene glycoside and a derivative of albiflorin (B1665693), a compound primarily isolated from the roots of Paeonia lactiflora. The addition of a galloyl moiety to the albiflorin structure significantly influences its chemical properties and biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its role as an androgen receptor antagonist.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. Quantitative data has been compiled from available literature to provide a clear reference for researchers.

PropertyDataReference(s)
Molecular Formula C₃₀H₃₂O₁₅[1][2]
Molecular Weight 632.57 g/mol [1][2]
CAS Number 929042-36-4[1]
Appearance White or off-white crystalline solid
Melting Point Data not available in cited literature
Solubility Soluble in DMSO (10 mg/mL)[1]
Predicted LogP Data not available in cited literature

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

UV-Vis Spectroscopy
  • The galloyl moiety (a trihydroxybenzoyl group) typically exhibits strong absorption maxima around 270-280 nm.

  • The albiflorin core , containing a benzoate (B1203000) ester, shows absorption maxima around 230 nm. Therefore, the UV-Vis spectrum of this compound is predicted to display significant absorption peaks at approximately 230 nm and 275 nm .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, assigned ¹H and ¹³C NMR spectra for this compound are not published in the available literature. However, the expected shifts can be inferred from the known spectra of its parent compound, albiflorin, and the predictable influence of the 4-O-galloyl substituent.

  • ¹H-NMR: The spectrum would show characteristic signals for the albiflorin skeleton, including the methyl group, methylene (B1212753) protons, and methine protons of the pinane (B1207555) core, as well as signals from the glucose and benzoate moieties. The addition of the galloyl group would introduce a characteristic singlet at approximately δ 7.0 ppm for the two aromatic protons on the galloyl ring.

  • ¹³C-NMR: The carbon spectrum would be complex, showing signals for all 30 carbons. Key signals would include those for the ester and lactone carbonyls in the albiflorin core, the anomeric carbon of the glucose unit, and aromatic carbons from both the benzoate and galloyl groups. The chemical shift of the C-4 of the glucose moiety would be significantly affected by the attachment of the galloyl group.

Experimental Protocols

Detailed methodologies are crucial for the replication of research and for the development of new analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a general method for the analysis and quantification of this compound in a sample matrix.

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

  • Methanol (B129727) (for sample preparation)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL this compound reference standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in methanol to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (for the galloyl moiety) and 230 nm (for the albiflorin core).

    • Gradient Elution:

      • 0-10 min: 10-30% B

      • 10-25 min: 30-60% B

      • 25-30 min: 60-10% B

      • 30-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for this compound by comparing the retention time with the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Androgen Receptor (AR) Antagonist Activity Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on androgen receptor signaling.

Objective: To quantify the antagonistic activity of this compound on the androgen receptor.

Cell Line:

  • Prostate cancer cell line (e.g., LNCaP or PC-3) stably transfected with an androgen-responsive element (ARE) driving a luciferase reporter gene.

Reagents:

  • Cell culture medium (e.g., RPMI-1640) with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.

  • Dihydrotestosterone (B1667394) (DHT), a potent AR agonist.

  • Bicalutamide, a known AR antagonist (positive control).

  • This compound test compound.

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in culture medium with 10% CS-FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Bicalutamide) in the assay medium.

    • Remove the seeding medium and treat the cells with the test compounds for 1 hour.

  • Agonist Stimulation:

    • Add DHT to all wells (except for the vehicle control) to a final concentration of 1 nM to stimulate AR activity.

    • Incubate the plate for an additional 24 hours.

  • Luciferase Measurement:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) if compound toxicity is suspected.

    • Calculate the percent inhibition of DHT-induced AR activity for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration at which 50% of AR activity is inhibited) by fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

Primary Biological Activity: Androgen Receptor Antagonism

The most notable biological activity reported for this compound is its function as an androgen receptor (AR) antagonist. It has been shown to inhibit AR binding with an IC₅₀ of 53.3 μM.[1] The mechanism of action involves the disruption of AR nuclear translocation by competing with the natural ligand, dihydrotestosterone (DHT), for the ligand-binding domain of the receptor.[1] This inhibitory action makes this compound a compound of interest for research into androgen-dependent pathologies, such as prostate cancer.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes in research and development.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Analysis & Characterization start Paeonia lactiflora Root extraction Solvent Extraction (e.g., Ethanol/Water) start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, ODS) partition->chromatography purification Preparative HPLC chromatography->purification end_product Pure this compound purification->end_product hplc Purity Check (HPLC-PDA) end_product->hplc ms Mass Spectrometry (MS) (Confirm MW) hplc->ms nmr Structure Elucidation (1H, 13C NMR) ms->nmr bioassay Biological Activity Assay (e.g., AR Antagonism) nmr->bioassay

Caption: Experimental workflow for isolation and analysis of this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds G4A This compound G4A->AR Blocks Binding AR_dimer AR Dimer G4A->AR_dimer Inhibits Translocation AR_HSP AR-HSP Complex AR->AR_HSP Rebinds AR->AR_dimer Nuclear Translocation & Dimerization HSP HSP Complex AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription

Caption: Inhibition of Androgen Receptor signaling by this compound.

References

4-O-Galloylalbiflorin: A Technical Guide to its Antioxidant and Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora, is a molecule of significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of its anticipated antioxidant and radical scavenging activities. While direct quantitative data for this compound is not extensively available in current scientific literature, this document synthesizes information on its constituent moieties—albiflorin (B1665693) and gallic acid—to project its potential efficacy. Detailed experimental protocols for key antioxidant assays and relevant signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant and radical scavenging properties are therefore of great interest for therapeutic development. This compound, a component of the well-known traditional medicinal plant Paeonia lactiflora, possesses structural features that strongly suggest significant antioxidant potential. This guide explores this potential through an analysis of its chemical structure and the known activities of its components.

Predicted Antioxidant and Radical Scavenging Activity

The presence of a galloyl group is known to significantly enhance the antioxidant and radical scavenging properties of polyphenolic compounds. This is attributed to the three phenolic hydroxyl groups on the galloyl moiety, which can readily donate hydrogen atoms to neutralize free radicals.

Quantitative Data on Related Compounds

To provide a comparative context, the following table summarizes the antioxidant activities of albiflorin and gallic acid, the constituent parts of this compound. This data strongly supports the hypothesis that this compound is a potent antioxidant.

Compound/ExtractAssayIC50 / ActivityReference(s)
AlbiflorinCellular ROS reductionProtected myoblasts from H2O2-induced oxidative stress[1]
AlbiflorinCellular signalingActivated the Nrf2/HO-1 antioxidant pathway[1][2]
Gallic AcidDPPH Radical ScavengingIC50 values reported in the low µM range[3]
Gallic AcidABTS Radical ScavengingIC50 values reported in the low µM range[3]
Paeonia lactiflora Root ExtractDPPH Radical ScavengingExhibited significant free radical scavenging effect[4][5]

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of positive control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Preparation of positive control: Prepare a series of dilutions of ascorbic acid or Trolox.

  • Assay:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, add 20 µL of the solvent instead of the sample solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways and Experimental Workflows

The antioxidant activity of natural compounds is often mediated through the modulation of specific cellular signaling pathways. Based on studies of albiflorin, it is plausible that this compound exerts its antioxidant effects via the Nrf2/HO-1 pathway.

G cluster_workflow Experimental Workflow for In Vitro Antioxidant Assays prep Sample Preparation (this compound dilutions) dpph_assay DPPH Assay prep->dpph_assay abts_assay ABTS Assay prep->abts_assay measurement Spectrophotometric Measurement dpph_assay->measurement abts_assay->measurement calc Data Analysis (% Inhibition, IC50) measurement->calc

Figure 1. A generalized workflow for determining the in vitro antioxidant activity of this compound.

G cluster_pathway Hypothesized Antioxidant Signaling Pathway of this compound ROS Reactive Oxygen Species (ROS) Galloyl This compound ROS->Galloyl Scavenging Keap1 Keap1 Galloyl->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Gene Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Transcription Cell_Protection Cellular Protection (Reduced Oxidative Stress) HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection

Figure 2. A proposed signaling pathway for the antioxidant action of this compound, involving the Nrf2/HO-1 axis.

Conclusion

While direct quantitative evidence for the antioxidant and radical scavenging activity of this compound is currently limited, the existing literature on its constituent parts, albiflorin and gallic acid, provides a strong theoretical basis for its potent antioxidant capacity. The presence of the galloyl moiety, in particular, suggests a high degree of radical scavenging potential. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future research to quantitatively assess the efficacy of this compound and elucidate its mechanisms of action. Such studies are crucial for the potential development of this natural compound as a therapeutic agent for oxidative stress-related diseases. Further investigation is warranted to isolate and quantify the specific antioxidant and radical scavenging activities of this compound.

References

Preliminary Anti-Inflammatory Screening of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anti-inflammatory screening of 4-O-Galloylalbiflorin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.

Quantitative Data Summary

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the available quantitative data.

Compound Concentration Inhibition of Nitric Oxide (NO) Production (%) Reference
This compound33 µMWeak Inhibition[1]
Compound Concentration Inhibition of Interleukin-6 (IL-6) Production (%) Reference
This compound33 µM~20%[1]
Compound Concentration Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production (%) Reference
This compound33 µM~15%[1]

Note: The data is derived from a study by Bi et al. (2017), where this compound was part of a broader screening of monoterpenoids. The term "weak inhibition" for NO production is as described in the study, which presented this particular data graphically without a precise percentage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary anti-inflammatory screening of this compound and its parent compound, albiflorin.

In Vitro Anti-Inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in macrophage-like cells and the subsequent measurement of inflammatory mediators.

2.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[2]

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

    • Cells are pre-incubated with the compound for 2 hours.[2]

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • The cells are then incubated for an additional 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide, IL-6, and TNF-α.

2.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Reagent: Griess reagent (a mixture of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Procedure:

    • 50 µL of the collected cell culture supernatant is mixed with 50 µL of Griess reagent in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

2.1.3. Measurement of Pro-Inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (IL-6 and TNF-α) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for mouse IL-6 and TNF-α are used according to the manufacturer's instructions.

    • Briefly, the collected supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

    • After an incubation period, any unbound substances are washed away.

    • A biotin-conjugated detection antibody specific for the cytokine is added, followed by incubation and washing.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • After a final wash, a substrate solution is added to the wells, resulting in color development in proportion to the amount of cytokine present.

    • The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm.

  • Quantification: The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines provided in the kit. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

Visualization of Pathways and Workflows

The following diagrams were created using the DOT language to illustrate key signaling pathways and the experimental workflow.

Signaling Pathways in LPS-Induced Inflammation

The anti-inflammatory effects of albiflorin, the parent compound of this compound, are thought to be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs IκBα IκBα IKK->IκBα phosphorylates, leading to degradation NF-κB NF-κB NF-κB->IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs phosphorylate AP-1 AP-1 MAPKs->AP-1 activates AP-1_nuc AP-1 AP-1->AP-1_nuc translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_nuc->Inflammatory_Genes AP-1_nuc->Inflammatory_Genes Mediators NO, IL-6, TNF-α, COX-2, iNOS Inflammatory_Genes->Mediators Albiflorin_Derivative This compound (and Albiflorin) Albiflorin_Derivative->IKK inhibition Albiflorin_Derivative->MAPKs inhibition

Caption: LPS-induced pro-inflammatory signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro preliminary anti-inflammatory screening of this compound.

G cluster_assays Mediator Quantification start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding adherence Allow Cells to Adhere (24 hours) seeding->adherence pre_incubation Pre-incubate with This compound (2 hours) adherence->pre_incubation lps_stimulation Stimulate with LPS (1 µg/mL) pre_incubation->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Culture Supernatant incubation->supernatant_collection no_assay Nitric Oxide Assay (Griess Assay) supernatant_collection->no_assay cytokine_assay Cytokine Measurement (ELISA for IL-6 & TNF-α) supernatant_collection->cytokine_assay data_analysis Data Analysis and Inhibition Calculation no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: In vitro anti-inflammatory screening workflow.

References

In Vitro Cytotoxicity of 4-O-Galloylalbiflorin on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-O-Galloylalbiflorin is a galloylated monoterpene glucoside. The addition of a galloyl moiety to a natural product core, such as albiflorin (B1665693) from Paeonia lactiflora, can significantly modulate its biological activities, often enhancing its cytotoxic and pro-apoptotic effects. Galloylated compounds are known to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and induction of cell death. This guide provides a comprehensive overview of the potential in vitro cytotoxicity of this compound, drawing parallels from research on similar compounds.

Potential Cytotoxic Effects on Cancer Cell Lines

Based on studies of Paeonia lactiflora extracts and other galloylated glucosides, it is hypothesized that this compound could exhibit cytotoxic activity against a range of cancer cell lines. The following table summarizes the cytotoxic effects of related compounds.

Compound/ExtractCancer Cell LineIC50 ValueReference
Paeonia lactiflora Pall ExtractTSGH-8301 (Bladder Cancer)Not specified, but showed growth inhibition[1]
1,6-di-O-galloyl-β-D-glucopyranoseK562 (Leukemia)48.3 µM[2]
1,6-di-O-galloyl-β-D-glucopyranoseHL-60 (Leukemia)35.7 µM[2]
1,6-di-O-galloyl-β-D-glucopyranoseHeLa (Cervical Cancer)54.2 µM[2]
1,4,6-tri-O-galloyl-β-D-glucopyranoseK562 (Leukemia)27.5 µM[2]
1,4,6-tri-O-galloyl-β-D-glucopyranoseHL-60 (Leukemia)17.2 µM[2]
1,4,6-tri-O-galloyl-β-D-glucopyranoseHeLa (Cervical Cancer)29.8 µM[2]
(-)-gallocatechin gallate (GCG)T47D (Breast Cancer)34.65 µM (24h), 23.66 µM (48h)[3]
(-)-epigallocatechin gallate (EGCG)MCF7 (Breast Cancer)Showed cytotoxic activity[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (e.g., bladder, leukemia, cervical, breast) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action start Cancer Cell Lines culture Culture & Seeding start->culture treatment Treatment with This compound culture->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination mtt->ic50

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas) compound->death_receptor bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical apoptotic signaling pathways induced by this compound.

Hypothetical Cell Cycle Arrest Pathway

G cluster_g2m G2/M Phase Regulation cluster_g1 G1 Phase Regulation compound This compound chk2 p-Chk2 (Thr-68) (Activated) compound->chk2 p21 p21 compound->p21 cdc25c Cdc25C chk2->cdc25c chk2->cdc25c Inhibits cyclinB1_cdc2 Cyclin B1/Cdc2 cdc25c->cyclinB1_cdc2 cdc25c->cyclinB1_cdc2 Activates g2m_arrest G2/M Arrest cyclinB1_cdc2->g2m_arrest cyclinB1_cdc2->g2m_arrest Progression to Mitosis cyclinD1 Cyclin D1 p21->cyclinD1 p21->cyclinD1 Inhibits g1_arrest G1 Arrest cyclinD1->g1_arrest cyclinD1->g1_arrest Progression to S Phase

Caption: Hypothetical cell cycle arrest pathways mediated by this compound.

Conclusion

While direct evidence for the in vitro cytotoxicity of this compound on cancer cell lines is currently lacking, the existing literature on related compounds from Paeonia lactiflora and other galloylated natural products provides a strong rationale for investigating its potential as an anticancer agent. The experimental protocols and hypothetical mechanisms of action outlined in this guide offer a solid framework for future research in this area. Such studies would be crucial in determining the specific cancer cell lines most sensitive to this compound and in elucidating the molecular pathways through which it exerts its cytotoxic effects.

References

The Neuroprotective Potential of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the neuroprotective properties of 4-O-Galloylalbiflorin is limited. This document synthesizes available data on its constituent components, gallic acid and albiflorin (B1665693) (structurally similar to paeoniflorin), and the closely related compound 6'-O-galloylpaeoniflorin (GPF), to extrapolate the potential neuroprotective mechanisms of this compound. The findings presented herein are intended to guide future research and are not definitive evidence of the therapeutic efficacy of this compound.

Introduction

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This compound, a natural compound, presents a promising scaffold for neuroprotective drug development due to the established biological activities of its constituent moieties and structurally similar compounds. This technical guide provides a comprehensive overview of the current understanding of the potential neuroprotective effects of this compound, drawing from studies on gallic acid, paeoniflorin (B1679553), and 6'-O-galloylpaeoniflorin.

Core Neuroprotective Mechanisms

The potential neuroprotective effects of this compound are likely attributed to its ability to modulate key signaling pathways involved in cellular stress responses and inflammation. Based on evidence from related compounds, two primary pathways have been identified: the PI3K/Akt/Nrf2 signaling pathway , which is crucial for antioxidant defense, and the TLR4/NF-κB signaling pathway , a key regulator of neuroinflammation.

Attenuation of Oxidative Stress via the PI3K/Akt/Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in various neurological disorders. Evidence suggests that 6'-O-galloylpaeoniflorin (GPF) exerts significant neuroprotection by activating the PI3K/Akt/Nrf2 pathway.[1] This pathway is a central regulator of cellular antioxidant responses.

  • PI3K/Akt Activation: GPF has been shown to increase the phosphorylation of Akt, a key downstream target of PI3K, indicating the activation of this survival signaling pathway.

  • Nrf2 Nuclear Translocation: Activation of Akt leads to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Upregulation of these genes enhances the cellular capacity to neutralize ROS and mitigate oxidative damage.

Inhibition of Neuroinflammation via the TLR4/NF-κB Pathway

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a detrimental role in the progression of neurodegenerative diseases and the exacerbation of ischemic brain injury. Paeoniflorin has been demonstrated to suppress neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[2][3]

  • TLR4 Inhibition: Paeoniflorin can downregulate the expression of Toll-like receptor 4 (TLR4), a key pattern recognition receptor that triggers inflammatory responses upon binding to damage-associated molecular patterns (DAMPs) released from injured cells.[2]

  • NF-κB Inhibition: By inhibiting TLR4, paeoniflorin prevents the activation of the downstream transcription factor NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.

  • Reduced Pro-inflammatory Cytokine Production: The inhibition of the TLR4/NF-κB pathway leads to a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from in vitro and in vivo studies on 6'-O-galloylpaeoniflorin (GPF), paeoniflorin, and gallic acid, which collectively suggest the potential neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects

CompoundModelCell LineConcentrationOutcome MeasureResult
6'-O-Galloylpaeoniflorin (GPF)Oxygen-Glucose Deprivation (OGD)PC1210, 50, 100 µMCell Viability (CCK-8)Increased cell viability in a dose-dependent manner.[1]
6'-O-Galloylpaeoniflorin (GPF)Oxygen-Glucose Deprivation (OGD)PC1210, 50, 100 µMLDH ReleaseDecreased LDH release in a dose-dependent manner.[1]
PaeoniflorinOxygen-Glucose Deprivation/Reoxygenation (OGD/R)PC1225, 50, 100, 200 µMCell ViabilitySignificantly enhanced cell viability.[6]
PaeoniflorinLipopolysaccharide (LPS)BV2 Microglia10⁻⁶, 10⁻⁵, 10⁻⁴ MTNF-α, IL-6, IL-1β, NO levelsNotably diminished levels of pro-inflammatory mediators.[4]
Gallic AcidLipopolysaccharide (LPS)BV2 Microglia25, 50, 100 µMNitric Oxide (NO) ProductionReduced NO levels.[7]
Gallic Acid6-hydroxydopamine (6-OHDA)SH-SY5Y100 µMCell ViabilityIncreased cell viability by 10-15%.[8]

Table 2: In Vivo Neuroprotective Effects

CompoundModelAnimalDosageOutcome MeasureResult
6'-O-Galloylpaeoniflorin (GPF)Middle Cerebral Artery Occlusion (MCAO)RatNot SpecifiedInfarct VolumeSignificantly reduced infarct volume.[1]
PaeoniflorinMiddle Cerebral Artery Occlusion (MCAO)Rat20, 40 mg/kgInfarct VolumeDose-dependently reduced infarction area.[9]
PaeoniflorinMiddle Cerebral Artery Occlusion (MCAO)Rat5 mg/kgPlasma TNF-α and IL-1βSignificantly decreased levels.[10]
PaeoniflorinNeonatal Hypoxia/Ischemia (H/I)Rat6.25, 12.5, 25 mg/kgCerebral Infarct VolumeAttenuated cerebral infarct volume.[2]
Gallic AcidBilateral Common Carotid Artery (BCCA) OcclusionRat50, 100, 200 mg/kgAntioxidant DefenseIncreased antioxidant defense.[11]

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This model simulates the conditions of ischemic stroke in a cell culture setting.

  • Cell Culture: PC12 cells are cultured in standard medium.

  • OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic incubator (e.g., 94% N₂, 5% CO₂, 1% O₂) for a defined period (e.g., 4 hours).[6]

  • Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).[6]

  • Treatment: The compound of interest (e.g., paeoniflorin) is typically added to the culture medium before, during, or after the OGD period at various concentrations.

  • Assessment: Cell viability (e.g., MTT or CCK-8 assay), lactate (B86563) dehydrogenase (LDH) release (as a measure of cytotoxicity), and markers of apoptosis and oxidative stress are measured.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model is widely used to induce focal cerebral ischemia in rodents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.[9][10]

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.[9]

  • Treatment: The test compound (e.g., paeoniflorin) is administered via a specific route (e.g., intraperitoneal injection) at various doses and time points relative to the MCAO procedure.[9]

  • Assessment: Neurological deficits are scored, and the infarct volume is measured using techniques like TTC staining. Brain tissue is also collected for histological and molecular analyses (e.g., Western blotting, immunohistochemistry).

In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to study the inflammatory response of microglial cells.

  • Cell Culture: BV2 microglial cells are cultured in standard medium.

  • LPS Stimulation: Cells are treated with LPS (a component of the outer membrane of Gram-negative bacteria) at a specific concentration (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.[7]

  • Treatment: The compound of interest (e.g., gallic acid) is added to the culture medium, typically prior to or concurrently with LPS stimulation.

  • Assessment: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using ELISA. The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins is analyzed by Western blotting or RT-PCR.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotective compounds.

G cluster_pathway PI3K/Akt/Nrf2 Signaling Pathway Compound This compound (inferred) PI3K PI3K Compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Nrf2_cyto Nrf2 pAkt->Nrf2_cyto Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces Transcription Neuroprotection Neuroprotection (Oxidative Stress Reduction) Antioxidant_Genes->Neuroprotection

Caption: PI3K/Akt/Nrf2 signaling pathway activation.

G cluster_pathway TLR4/NF-κB Signaling Pathway Compound This compound (inferred) TLR4 TLR4 Compound->TLR4 Inhibits DAMPs DAMPs DAMPs->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates (degradation) NFκB_cyto NF-κB IκBα->NFκB_cyto NFκB_nuc NF-κB NFκB_cyto->NFκB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) NFκB_nuc->Inflammatory_Genes Induces Transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Caption: TLR4/NF-κB signaling pathway inhibition.

G cluster_workflow General Experimental Workflow for Neuroprotection Assessment In_Vitro In Vitro Models (e.g., OGD/R, LPS stimulation) Treatment Treatment with This compound In_Vitro->Treatment In_Vivo In Vivo Models (e.g., MCAO) In_Vivo->Treatment Cellular_Assays Cellular Assays (Viability, Apoptosis, Oxidative Stress) Treatment->Cellular_Assays Behavioral_Tests Behavioral Tests (Neurological Score) Treatment->Behavioral_Tests Molecular_Analysis Molecular Analysis (Western Blot, ELISA, PCR) Cellular_Assays->Molecular_Analysis Behavioral_Tests->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for neuroprotection.

Conclusion and Future Directions

The available evidence on the constituent and structurally related compounds of this compound strongly suggests its potential as a neuroprotective agent. The dual action of mitigating oxidative stress through the PI3K/Akt/Nrf2 pathway and suppressing neuroinflammation via the TLR4/NF-κB pathway positions it as a promising candidate for further investigation in the context of neurodegenerative diseases and ischemic brain injury.

Future research should focus on:

  • Direct evaluation of this compound: Conducting in vitro and in vivo studies specifically with this compound to confirm the hypothesized neuroprotective effects and elucidate its precise mechanisms of action.

  • Pharmacokinetic and pharmacodynamic studies: Determining the bioavailability, brain penetration, and optimal dosing of this compound.

  • Efficacy in various disease models: Assessing the therapeutic potential of this compound in a broader range of animal models of neurodegeneration and brain injury.

  • Structure-activity relationship studies: Synthesizing and evaluating derivatives of this compound to optimize its neuroprotective properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The compiled data and outlined methodologies provide a roadmap for future investigations that could ultimately lead to the development of novel and effective treatments for debilitating neurological disorders.

References

Preliminary Insights into the Mechanism of Action of 4-O-Galloylalbiflorin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-O-Galloylalbiflorin is a natural compound of interest for its potential therapeutic properties. While direct, in-depth studies on its specific mechanism of action are still emerging, preliminary research on its constituent moieties—albiflorin (B1665693) and the galloyl group—as well as structurally related compounds, provides a strong foundation for understanding its potential biological activities. This technical guide synthesizes the current understanding of the neuroprotective and anti-inflammatory effects likely mediated by this compound, based on available data from related molecules.

Core Bioactive Components and Their Established Activities

This compound is comprised of an albiflorin core and a galloyl group. The biological activities of these components and similar compounds suggest that this compound likely exerts its effects through a combination of anti-inflammatory and antioxidant pathways.

  • Albiflorin: This monoterpene glycoside has been shown to possess anti-inflammatory and neuroprotective properties. Studies on albiflorin have demonstrated its ability to mitigate neuroinflammation and protect neurons from damage.[1] Specifically, it has been found to inhibit microglial activation and reduce the production of pro-inflammatory mediators.[1]

  • Galloyl Group: The presence of a galloyl moiety is crucial for the biological activities of many natural compounds, including catechins.[2] This group is known to enhance the anti-inflammatory and antioxidant capacities of the parent molecule.[2] Research indicates that the galloyl group contributes to the inhibition of inflammatory pathways such as the Toll-like receptor 4 (TLR4)/MAPK/NF-κB signaling cascade.[2]

  • Related Compounds: 6′-O-Galloylpaeoniflorin, a structurally similar compound, has demonstrated significant neuroprotective effects by reducing oxidative stress and inflammation through the activation of the PI3K/Akt/Nrf2 pathway.[3] Paeoniflorin (B1679553) itself has also been studied for its neuroprotective effects, which are attributed to the regulation of oxidative stress and neuroinflammation via the Nrf2/HO1/TLR4 pathway.[4]

Based on this evidence, it is hypothesized that this compound's mechanism of action involves the modulation of key signaling pathways implicated in inflammation and oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on compounds related to this compound, providing insights into their potential efficacy.

Table 1: In Vitro Effects of Related Compounds on Inflammatory and Oxidative Stress Markers

CompoundModel SystemTreatment ConcentrationKey BiomarkerResultReference
AlbiflorinLPS-treated BV2 microgliaNot specifiedIba-1 (microglial activation marker)Decreased expression[1]
AlbiflorinLPS-treated BV2 microgliaNot specifiedPro-inflammatory mediatorsDecreased levels[1]
6′-O-GalloylpaeoniflorinOxygen-glucose deprivation (OGD) in PC12 cellsNot specifiedOxidative stress markersReduction[3]
6′-O-GalloylpaeoniflorinOGD in PC12 cellsNot specifiedInflammatory response markersReduction[3]
6′-O-GalloylpaeoniflorinOGD in PC12 cellsNot specifiedApoptosis markersReduction[3]
Galloylated CatechinsLPS-induced RAW264.7 cellsNot specifiedNO, PGE2, IL-1β, TNF-αEnhanced inhibition[2]
Galloylated CatechinsLPS-induced RAW264.7 cellsNot specifiedROS releaseEnhanced inhibition[2]

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of Related Compounds

CompoundAnimal ModelDosageKey OutcomeResultReference
AlbiflorinMPTP-induced Parkinson's disease miceNot specifiedLocomotor activity deficitsImproved[1]
AlbiflorinMPTP-induced Parkinson's disease miceNot specifiedDopaminergic neuron lossReduced[1]
6′-O-GalloylpaeoniflorinCerebral Ischemia-Reperfusion Injury (CIRI) in ratsNot specifiedInfarct volumeSignificantly reduced[3]
6′-O-GalloylpaeoniflorinCIRI in ratsNot specifiedNeurological deficitsImproved[3]
6′-O-GalloylpaeoniflorinCIRI in ratsNot specifiedOxidative stress and inflammationDecreased[3]
PaeoniflorinAPP/PS1 mice (Alzheimer's model)Not specifiedCognitive impairmentAlleviated[4]
PaeoniflorinAPP/PS1 mice (Alzheimer's model)Not specifiedOxidative stress and neuroinflammationAmeliorated[4]
Gallic AcidRotenone-induced neurodegeneration in mice100 mg/kgMotor deficitsAmeliorated[5]
Gallic AcidRotenone-induced neurodegeneration in mice100 mg/kgSubstantia nigra neuron preservationMaintained[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of related compounds, which can be adapted for investigating this compound.

1. In Vitro Neuroinflammation Model (LPS-induced Microglia)

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Albiflorin) for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified using commercially available ELISA kits.

  • Western Blot Analysis:

    • Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Iba-1, iNOS, COX-2, p-NF-κB, p-MAPK) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. In Vivo Neuroprotection Model (MPTP-induced Parkinson's Disease)

  • Animal Model: Male C57BL/6 mice are typically used. Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

  • Treatment: The test compound (e.g., Albiflorin) is administered (e.g., by oral gavage) for a specified period before and/or after MPTP induction.

  • Behavioral Tests:

    • Open Field Test: To assess locomotor activity.

    • Rotarod Test: To evaluate motor coordination and balance.

  • Immunohistochemistry:

    • Tissue Preparation: Brains are perfused, fixed, and sectioned.

    • Staining: Sections are stained with antibodies against tyrosine hydroxylase (TH) to identify dopaminergic neurons and Iba-1 for microglia.

    • Image Analysis: The number of TH-positive neurons and the density of Iba-1 positive microglia are quantified.

3. In Vivo Cerebral Ischemia-Reperfusion Injury (CIRI) Model

  • Animal Model: Adult male Sprague-Dawley rats are commonly used. CIRI is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.

  • Treatment: The test compound (e.g., 6′-O-Galloylpaeoniflorin) is administered (e.g., intravenously) at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated as a percentage of the total brain volume.

  • Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., MDA, SOD) and inflammatory cytokines using appropriate assay kits.

Visualizing the Proposed Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways likely modulated by this compound based on the activities of its components and related compounds.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Compound This compound (Proposed) Compound->TLR4 Inhibits MAPK MAPK Compound->MAPK Inhibits IKK IKK Compound->IKK Inhibits TLR4->MAPK Activates TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus & Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Proposed anti-inflammatory mechanism via TLR4/MAPK/NF-κB pathway.

G cluster_extracellular cluster_cytoplasm cluster_nucleus Compound This compound (Proposed) PI3K PI3K Compound->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Akt->Keap1_Nrf2 Phosphorylates Keap1 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Proposed antioxidant mechanism via PI3K/Akt/Nrf2 pathway.

G cluster_workflow Experimental Workflow: In Vitro Neuroinflammation Assay cluster_analysis Analysis start Start: Culture BV2 Microglia pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant_collection->griess elisa ELISA (Cytokines) supernatant_collection->elisa western Western Blot (Proteins) cell_lysis->western end End: Quantify Results griess->end elisa->end western->end

Caption: Experimental workflow for in vitro neuroinflammation studies.

The preliminary data available for albiflorin, the galloyl group, and related paeoniflorin derivatives strongly suggest that this compound possesses significant neuroprotective and anti-inflammatory potential. The likely mechanisms of action involve the modulation of the TLR4/MAPK/NF-κB and PI3K/Akt/Nrf2 signaling pathways. Further direct experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. The experimental protocols and data presented in this guide provide a solid framework for future investigations into this promising natural compound.

References

Methodological & Application

Application Note & Protocol: Quantification of 4-O-Galloylalbiflorin in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Galloylalbiflorin is a significant bioactive monoterpene glycoside found in various medicinal plants, notably within the genus Paeonia (e.g., Radix Paeoniae Rubra). Its pharmacological potential necessitates a reliable and accurate analytical method for quantification in plant extracts to ensure quality control and facilitate further research and development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation considerations.

Experimental Protocols

1. Sample Preparation: Solid-Liquid Extraction

A robust sample preparation protocol is crucial for accurate quantification and to protect the analytical column.[1][2] This protocol is designed to efficiently extract this compound from a dried plant matrix.

  • 1.1. Pulverization: Grind the dried plant material (e.g., roots of Paeonia lactiflora) into a fine powder (approximately 40-60 mesh).

  • 1.2. Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of 70% methanol-water (v/v).[3]

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to cool and then weigh it. Add back any lost solvent with 70% methanol-water to compensate for evaporation.

    • Shake the mixture well.

  • 1.3. Centrifugation & Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove particulates that could damage the HPLC system.[4][5]

2. HPLC Method Protocol

The following HPLC conditions are proposed for the separation and quantification of this compound. These are based on methods used for similar compounds found in Paeonia extracts.[6][7][8]

  • 2.1. Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • 2.2. Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of these types of polar compounds.[8]

    • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% phosphoric acid in water (B) is suggested.[3]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm is a common wavelength for detecting paeoniflorin (B1679553) and its derivatives.[9] A PDA detector would allow for the evaluation of the full UV spectrum to confirm peak purity.

  • 2.3. Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Phosphoric Acid in Water
Gradient Elution 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-35 min, 40-60% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Method Validation Parameters (Illustrative)

This table outlines the necessary parameters for method validation according to ICH guidelines.[10] The values provided are typical acceptance criteria and would need to be experimentally determined for this specific method.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0%
Accuracy (% Recovery) 95.0% - 105.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Robustness %RSD ≤ 5.0% for minor changes in method parameters

Visualization

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Pulverize Pulverize Plant Material Extract Ultrasonic Extraction (70% Methanol) Pulverize->Extract 1.0 g powder in 50 mL Centrifuge Centrifugation Extract->Centrifuge 30 min Filter Filtration (0.45 µm) Centrifuge->Filter Collect Supernatant Inject Inject Sample (10 µL) Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Quantify Quantify this compound (Peak Area Integration) Detect->Quantify Calibrate Generate Calibration Curve (Standard Solutions) Calibrate->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_specificity_linearity Specificity & Linearity Validation HPLC Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for the Isolation of 4-O-Galloylalbiflorin from Paeonia lactiflora Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a monoterpene glucoside that has been isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology outlines a multi-step process involving solvent extraction, followed by sequential column chromatography and final purification using preparative high-performance liquid chromatography (prep-HPLC).

Data Presentation

The following table summarizes the expected yields and purity at each stage of the isolation process. These values are representative and may vary depending on the quality of the plant material and the specific experimental conditions.

StepProductStarting Material (g)Yield (g)Recovery (%)Purity (%)
1Crude 60% Ethanol (B145695) Extract100020020.0~5
2Silica (B1680970) Gel Fraction2004020.0~25
3Sephadex LH-20 Fraction40820.0~60
4ODS C18 Fraction81.215.0~85
5Prep-HPLC Purified this compound1.20.1512.5>98

Experimental Protocols

Preparation of Plant Material
  • 1.1. Obtain dried roots of Paeonia lactiflora.

  • 1.2. Grind the dried roots into a coarse powder (approximately 20-40 mesh).

  • 1.3. Store the powdered material in a cool, dry, and dark place until extraction.

Solvent Extraction
  • 2.1. Macerate 1 kg of the powdered Paeonia lactiflora roots with 10 L of 60% aqueous ethanol at room temperature for 24 hours.

  • 2.2. Filter the mixture and collect the filtrate.

  • 2.3. Repeat the extraction process on the residue two more times with fresh 60% ethanol.

  • 2.4. Combine the filtrates and concentrate under reduced pressure at 50°C using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography
  • 3.1. Dissolve the crude extract (approx. 200 g) in a minimal amount of methanol (B129727).

  • 3.2. Adsorb the dissolved extract onto 200 g of silica gel (100-200 mesh) and dry completely.

  • 3.3. Prepare a silica gel column (10 cm diameter, 100 cm length) packed with 2 kg of silica gel (100-200 mesh) in chloroform.

  • 3.4. Load the dried extract-silica gel mixture onto the top of the column.

  • 3.5. Elute the column with a stepwise gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v), collecting fractions of 500 mL.

  • 3.6. Monitor the fractions by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2, v/v/v) mobile phase and visualize under UV light (254 nm).

  • 3.7. Combine fractions containing the target compound based on TLC profiles.

Sephadex LH-20 Column Chromatography
  • 4.1. Concentrate the combined fractions from the silica gel column (approx. 40 g).

  • 4.2. Dissolve the concentrated residue in methanol.

  • 4.3. Apply the solution to a Sephadex LH-20 column (5 cm diameter, 80 cm length) equilibrated with methanol.

  • 4.4. Elute with methanol at a flow rate of 2 mL/min, collecting 50 mL fractions.

  • 4.5. Monitor the fractions by TLC and combine those enriched with this compound.

Octadecylsilyl (ODS) C18 Column Chromatography
  • 5.1. Concentrate the combined fractions from the Sephadex LH-20 column (approx. 8 g).

  • 5.2. Dissolve the residue in a small volume of methanol-water (1:9, v/v).

  • 5.3. Load the solution onto an ODS C18 column (4 cm diameter, 60 cm length) equilibrated with methanol-water (1:9, v/v).

  • 5.4. Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80% methanol), collecting 100 mL fractions.

  • 5.5. Analyze fractions by analytical HPLC to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • 6.1. Concentrate the purified fractions from the ODS C18 column (approx. 1.2 g).

  • 6.2. Dissolve the residue in the HPLC mobile phase.

  • 6.3. Purify the sample using a preparative HPLC system with a C18 column (e.g., 20 mm x 250 mm, 5 µm).

  • 6.4. Use a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution. A typical gradient could be 10-40% acetonitrile over 30 minutes.

  • 6.5. Set the flow rate to 10 mL/min and monitor the eluent at 230 nm and 280 nm.

  • 6.6. Collect the peak corresponding to this compound.

  • 6.7. Lyophilize the collected fraction to obtain the pure compound.

Structure Elucidation
  • 7.1. Confirm the identity and purity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Visualizations

Isolation_Workflow Paeonia_Roots Paeonia lactiflora Roots Extraction Solvent Extraction (60% Ethanol) Paeonia_Roots->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Silica_Fraction Enriched Fraction 1 Silica_Gel->Silica_Fraction Sephadex Sephadex LH-20 Column Chromatography Silica_Fraction->Sephadex Sephadex_Fraction Enriched Fraction 2 Sephadex->Sephadex_Fraction ODS ODS C18 Column Chromatography Sephadex_Fraction->ODS ODS_Fraction Partially Purified Fraction ODS->ODS_Fraction Prep_HPLC Preparative HPLC ODS_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for isolating this compound.

Chromatographic_Purification_Scheme Crude_Extract Crude Extract Step1 Step 1: Silica Gel Chromatography (Normal Phase) Crude_Extract->Step1 Initial fractionation Step2 Step 2: Sephadex LH-20 (Size Exclusion) Step1->Step2 Removal of pigments and apolar compounds Step3 Step 3: ODS C18 Chromatography (Reverse Phase) Step2->Step3 Separation by molecular size Step4 Step 4: Preparative HPLC (High-Resolution Reverse Phase) Step3->Step4 Further purification by polarity Final_Product This compound (>98% Purity) Step4->Final_Product Final polishing to high purity

Application of 4-O-Galloylalbiflorin and Its Analogs in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process in the central nervous system is primarily mediated by activated microglia and astrocytes, which release a cascade of pro-inflammatory mediators. Consequently, targeting neuroinflammation represents a promising therapeutic strategy. While direct research on 4-O-Galloylalbiflorin is limited, studies on its parent compound, Albiflorin, and its galloylated derivatives, such as 6'-O-Galloylpaeoniflorin, have demonstrated significant anti-inflammatory and neuroprotective effects in various experimental models. This document provides an overview of the application of these related compounds in neuroinflammation research, with the assumption that this compound may exhibit similar properties due to structural similarities.

Mechanism of Action

Based on studies of Albiflorin and its derivatives, the putative anti-neuroinflammatory mechanism of this compound likely involves the modulation of key signaling pathways. The galloyl moiety is often associated with enhanced biological activity, including anti-inflammatory and antioxidant effects. The primary molecular targets and pathways implicated include:

  • Inhibition of NF-κB and MAPK Signaling Pathways: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of neuroinflammation. It activates microglia through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Albiflorin has been shown to inactivate these pathways in LPS-treated BV2 microglial cells, thereby reducing the production of pro-inflammatory mediators.[1]

  • Activation of the Nrf2/HO-1 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the expression of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3][4][5] Albiflorin and its derivatives have been found to modulate the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress, a key contributor to neuroinflammation.[4][5]

Experimental Models

The anti-neuroinflammatory properties of Albiflorin and its analogs have been predominantly studied in the following models:

  • In Vitro Models:

    • LPS-Stimulated BV-2 Microglial Cells: This is a widely used and reliable model to screen for anti-neuroinflammatory compounds. BV-2 cells, an immortalized murine microglial cell line, are treated with LPS to induce an inflammatory response, characterized by the release of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6][7]

  • In Vivo Models:

    • MPTP-Induced Parkinson's Disease Mouse Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is characterized by significant neuroinflammation. Albiflorin has been shown to improve motor deficits and protect dopaminergic neurons in this model by inhibiting microglia-mediated neuroinflammation.[1]

Quantitative Data Summary

The following tables summarize the reported effects of Albiflorin and its derivatives in neuroinflammation models. Note: Specific data for this compound is not available in the current literature; the data presented is for related compounds.

Table 1: In Vitro Effects of Albiflorin on LPS-Stimulated BV-2 Microglial Cells

ParameterTreatmentConcentrationResultReference
Cell ViabilityAlbiflorinUp to 100 µMNo significant cytotoxicity[1]
Nitric Oxide (NO) ProductionAlbiflorin25, 50, 100 µMDose-dependent decrease[1]
TNF-α ProductionAlbiflorin25, 50, 100 µMDose-dependent decrease[1]
IL-6 ProductionAlbiflorin25, 50, 100 µMDose-dependent decrease[1]
iNOS ExpressionAlbiflorin25, 50, 100 µMDose-dependent decrease[1]
COX-2 ExpressionAlbiflorin25, 50, 100 µMDose-dependent decrease[1]
p-p65 (NF-κB) ExpressionAlbiflorin50, 100 µMSignificant decrease[1]
p-p38 (MAPK) ExpressionAlbiflorin50, 100 µMSignificant decrease[1]
p-JNK (MAPK) ExpressionAlbiflorin50, 100 µMSignificant decrease[1]
p-ERK (MAPK) ExpressionAlbiflorin50, 100 µMSignificant decrease[1]

Table 2: In Vivo Effects of Albiflorin in MPTP-Induced Parkinson's Disease Mouse Model

ParameterTreatmentDosageResultReference
Behavioral Deficits (Rotarod, Pole test)Albiflorin20, 40 mg/kgSignificant improvement[1]
Tyrosine Hydroxylase (TH) positive neuronsAlbiflorin20, 40 mg/kgSignificant protection against loss[1]
Iba-1 positive microglia (activation)Albiflorin20, 40 mg/kgSignificant inhibition[1]
iNOS expression in Substantia NigraAlbiflorin20, 40 mg/kgSignificant decrease[1]
COX-2 expression in Substantia NigraAlbiflorin20, 40 mg/kgSignificant decrease[1]

Experimental Protocols

1. In Vitro Anti-Neuroinflammatory Assay using LPS-Stimulated BV-2 Microglia

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for western blotting). After reaching 70-80% confluency, the medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of this compound (or related compound) for 1-2 hours. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein phosphorylation).

  • Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the effect on protein expression (e.g., iNOS, COX-2) and signaling pathways (e.g., phosphorylation of p65, p38, JNK, ERK, and activation of Nrf2), cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. In Vivo Neuroprotection Assay using MPTP-Induced Parkinson's Disease Model

  • Animal Model: Male C57BL/6 mice are typically used. Parkinson's disease is induced by intraperitoneal injection of MPTP (e.g., 30 mg/kg) for five consecutive days.

  • Drug Administration: this compound (or related compound) is administered to the mice (e.g., by oral gavage or intraperitoneal injection) at various doses for a specified period, often starting before the first MPTP injection and continuing throughout the experiment.

  • Behavioral Tests:

    • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

    • Pole Test: To evaluate bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.

  • Immunohistochemistry: After the final behavioral test, mice are euthanized, and brain tissues are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons and Iba-1 to identify microglia. The number of TH-positive neurons and the morphology of Iba-1 positive microglia are analyzed to assess neuroprotection and neuroinflammation, respectively.

  • Western Blot of Brain Tissue: Protein expression of inflammatory markers (iNOS, COX-2) in brain tissue homogenates (e.g., from the substantia nigra and striatum) can be analyzed by western blotting as described in the in vitro protocol.

Visualizations

G cluster_0 LPS-Induced Neuroinflammation cluster_1 Inhibition by this compound (Putative) LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB->Pro-inflammatory Mediators Upregulates Gene Expression AP-1 AP-1 MAPKs->AP-1 AP-1->Pro-inflammatory Mediators Upregulates Gene Expression This compound This compound This compound->IKK This compound->MAPKs

Caption: Putative mechanism of this compound in inhibiting LPS-induced neuroinflammation.

G cluster_0 Nrf2/HO-1 Antioxidant Pathway cluster_1 Activation by this compound (Putative) Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds HO-1 & other Antioxidant Genes HO-1 & other Antioxidant Genes ARE->HO-1 & other Antioxidant Genes Promotes Transcription This compound This compound This compound->Nrf2 Promotes activation

Caption: Putative activation of the Nrf2/HO-1 pathway by this compound.

G cluster_0 Experimental Workflow: In Vitro Screening BV-2 Cell Culture BV-2 Cell Culture Pre-treatment Pre-treatment with This compound BV-2 Cell Culture->Pre-treatment LPS Stimulation LPS (1 µg/mL) Stimulation Pre-treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Analysis Analysis Incubation->Analysis Griess Assay (NO) ELISA (Cytokines) Western Blot (Proteins)

Caption: Workflow for in vitro screening of anti-neuroinflammatory compounds.

References

Application Notes & Protocols: Development of 4-O-Galloylalbiflorin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Galloylalbiflorin, a natural compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor effects. However, its clinical translation is often hampered by poor solubility and low bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[1][2] By encapsulating this compound within polymeric nanoparticles, it is possible to enhance its solubility, prolong its circulation time, and achieve targeted delivery to specific sites of action. These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded nanoparticles.

Key Applications:

  • Preclinical research of inflammatory diseases.

  • Oncology drug development.

  • Formulation science and drug delivery system design.

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the oil-in-water (O/W) single emulsion solvent evaporation technique.[3] This method is suitable for encapsulating hydrophobic drugs like this compound.[3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a constant speed. Sonicate the mixture using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.

Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Collection Organic_Phase Dissolve PLGA and This compound in DCM Emulsification Mix organic and aqueous phases, then sonicate Organic_Phase->Emulsification Aqueous_Phase Prepare PVA solution in deionized water Aqueous_Phase->Emulsification Solvent_Evaporation Stir to evaporate DCM Emulsification->Solvent_Evaporation Centrifugation Centrifuge to collect nanoparticles Solvent_Evaporation->Centrifugation Washing Wash with deionized water Centrifugation->Washing Lyophilization Lyophilize for storage Washing->Lyophilization

Caption: Workflow for the synthesis of this compound-loaded nanoparticles.

Physicochemical Characterization of Nanoparticles

Proper characterization is crucial to ensure the quality and efficacy of the nanoparticles.[4]

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS).[5][6]

Procedure:

  • Resuspend the lyophilized nanoparticles in deionized water.

  • Dilute the suspension to an appropriate concentration.

  • Measure the particle size, PDI, and zeta potential using a DLS instrument.[7]

b. Surface Morphology

The shape and surface of the nanoparticles are visualized using Scanning Electron Microscopy (SEM).

Procedure:

  • Mount a small amount of the lyophilized nanoparticle powder onto an SEM stub.

  • Sputter-coat the sample with gold.

  • Image the sample using an SEM.

c. Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL are determined to quantify the amount of encapsulated drug.

Procedure:

  • Determine the total amount of drug: Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.

  • Determine the amount of free drug: Centrifuge the nanoparticle suspension after preparation and measure the drug concentration in the supernatant.

  • Quantify the drug concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Data Presentation: Nanoparticle Characteristics

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
GANP-1150.5 ± 5.20.15 ± 0.02-18.5 ± 1.585.2 ± 3.18.1 ± 0.5
GANP-2180.2 ± 6.80.21 ± 0.03-20.1 ± 1.888.9 ± 2.59.5 ± 0.7
GANP-3210.7 ± 7.10.18 ± 0.02-17.9 ± 1.682.4 ± 3.57.8 ± 0.6

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the nanoparticles over time.[8]

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the dispersion in a dialysis bag and incubate in the release medium at 37°C with constant shaking.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using HPLC.

  • Plot the cumulative drug release as a function of time.

In Vitro Cellular Studies

a. Cell Culture

Maintain the target cell line (e.g., a cancer cell line or an inflammatory cell model) in appropriate culture conditions.[4]

b. Cytotoxicity Assay

An MTT assay can be used to assess the cytotoxicity of the nanoparticles.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with varying concentrations of free this compound, drug-loaded nanoparticles, and empty nanoparticles.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution and incubate until formazan (B1609692) crystals form.

  • Dissolve the formazan crystals and measure the absorbance to determine cell viability.

c. Cellular Uptake Study

Fluorescently labeled nanoparticles can be used to visualize and quantify cellular uptake.

Procedure:

  • Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6).

  • Incubate cells with the fluorescently labeled nanoparticles.

  • Observe the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.

Data Presentation: In Vitro Efficacy

Treatment GroupIC50 (µg/mL)Cellular Uptake (Mean Fluorescence Intensity)
Free this compound25.8N/A
GANP-115.212,500
GANP-212.515,800
Empty Nanoparticles> 1001,200

IC50 values represent the concentration required to inhibit 50% of cell growth. This is example data.

Potential Signaling Pathways

This compound may exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer. Based on the activity of similar compounds like paeonol[9], potential targets include the NF-κB and MAPK pathways, which are central regulators of inflammatory responses.[10][11][12]

Potential Anti-Inflammatory Signaling Pathway of this compound

G Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB inhibits NF_kB NF-κB IkB->NF_kB sequesters Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes GANP This compound Nanoparticles GANP->IKK inhibition

Caption: Proposed mechanism of anti-inflammatory action of this compound nanoparticles.

Conclusion

The development of this compound-loaded nanoparticles presents a viable approach to enhance the therapeutic potential of this promising natural compound. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and in vitro evaluation of these nanoparticles. Further in vivo studies are warranted to validate their efficacy and safety for clinical applications.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a natural compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This document provides a comprehensive guide to using Western blot analysis to investigate the effects of this compound on key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways. These pathways are critical regulators of cellular processes including inflammation, proliferation, and survival.[1][2][3][4] While direct evidence for this compound is emerging, related compounds like albiflorin (B1665693) have been shown to modulate the NF-κB and MAPK signaling pathways.[5] These protocols and notes, therefore, offer a foundational methodology for elucidating the molecular effects of this compound.

Key Signaling Pathways Potentially Affected by this compound

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[4] Key proteins for analysis include the phosphorylated and total forms of ERK, JNK, and p38.[6]

  • PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival, growth, and proliferation.[2][7] Analysis typically focuses on the phosphorylation status of PI3K, Akt, and downstream targets like mTOR.[8][9]

  • NF-κB Signaling Pathway: A primary regulator of the inflammatory response, this pathway's activation involves the phosphorylation and degradation of IκB proteins and the subsequent nuclear translocation of NF-κB subunits like p65.[3][10]

Experimental Workflow

The following diagram outlines the general workflow for the Western blot analysis of signaling pathways.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection I->J K Densitometry J->K L Normalization to Loading Control K->L

Caption: General workflow for Western blot analysis.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data on the relative protein expression changes in response to this compound treatment. Data is presented as the mean ± standard deviation from three independent experiments.

Table 1: Effect of this compound on MAPK Pathway Activation

Treatmentp-ERK / Total ERKp-JNK / Total JNKp-p38 / Total p38
Control1.00 ± 0.051.00 ± 0.061.00 ± 0.04
Stimulus (e.g., LPS)3.50 ± 0.214.20 ± 0.353.80 ± 0.28
Stimulus + 10 µM this compound2.10 ± 0.152.50 ± 0.202.30 ± 0.19
Stimulus + 50 µM this compound1.20 ± 0.09 1.40 ± 0.111.35 ± 0.12**
p < 0.05, **p < 0.01 vs. Stimulus group

Table 2: Effect of this compound on PI3K/Akt Pathway Activation

Treatmentp-PI3K / Total PI3Kp-Akt / Total Aktp-mTOR / Total mTOR
Control1.00 ± 0.071.00 ± 0.081.00 ± 0.06
Stimulus (e.g., Growth Factor)4.10 ± 0.335.30 ± 0.413.90 ± 0.29
Stimulus + 10 µM this compound2.80 ± 0.223.10 ± 0.252.40 ± 0.18
Stimulus + 50 µM this compound1.50 ± 0.13 1.70 ± 0.151.45 ± 0.11**
p < 0.05, **p < 0.01 vs. Stimulus group

Table 3: Effect of this compound on NF-κB Pathway Activation

Treatmentp-IκBα / Total IκBαNuclear p65 / Total p65
Control1.00 ± 0.041.00 ± 0.09
Stimulus (e.g., TNF-α)5.20 ± 0.456.10 ± 0.52
Stimulus + 10 µM this compound3.10 ± 0.283.50 ± 0.31
Stimulus + 50 µM this compound1.60 ± 0.14 1.80 ± 0.16
*p < 0.05, **p < 0.01 vs. Stimulus group

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • For inflammatory models, pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).

    • Following pre-treatment, add the inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for the appropriate time to induce pathway activation (e.g., 30 minutes for MAPK and NF-κB pathways).[6]

    • For other models, treat cells with this compound or vehicle for a specified duration (e.g., 24-48 hours).

Protein Extraction and Quantification
  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[11]

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[11]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[11]

    • Collect the supernatant containing the protein lysate.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[11]

  • SDS-PAGE: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed at 100V for 1-2 hours or overnight at a lower voltage at 4°C.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[11][12] Dilute antibodies according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[11][12]

Data Analysis
  • Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the band intensity of the protein of interest to the corresponding loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. For phosphorylated proteins, normalize the phosphorylated protein band intensity to the total protein band intensity.

Signaling Pathway Diagrams

The following diagrams illustrate the key components of the signaling pathways potentially modulated by this compound.

G cluster_0 MAPK Signaling Pathway A External Stimuli (e.g., Growth Factors, Stress) B MAPKKK (e.g., Raf) A->B C MAPKK (e.g., MEK) B->C D MAPK (ERK, JNK, p38) C->D E Transcription Factors (e.g., c-Jun, c-Fos) D->E F Cellular Responses (Proliferation, Apoptosis, Inflammation) E->F

Caption: Overview of the MAPK signaling pathway.

G cluster_1 PI3K/Akt Signaling Pathway G Growth Factor Receptor H PI3K G->H I PIP2 -> PIP3 H->I J Akt I->J K mTOR J->K L Cell Survival, Growth, & Proliferation K->L

Caption: Overview of the PI3K/Akt signaling pathway.

G cluster_2 NF-κB Signaling Pathway M Inflammatory Stimuli (e.g., TNF-α, LPS) N IKK Complex M->N O IκBα Phosphorylation & Degradation N->O P NF-κB (p65/p50) Nuclear Translocation O->P Q Gene Transcription (Inflammatory Cytokines) P->Q

Caption: Overview of the NF-κB signaling pathway.

References

in vivo experimental design for testing 4-O-Galloylalbiflorin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: In Vivo Experimental Design for Testing the Efficacy of 4-O-Galloylalbiflorin in a Neuroinflammation-Induced Cognitive Decline Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, and is characterized by the activation of microglia and the release of pro-inflammatory cytokines, leading to neuronal dysfunction and cognitive impairment.[1][2] Natural products are a promising source for the discovery of novel therapeutic agents with anti-inflammatory and neuroprotective properties.[3][4] this compound, a compound derived from natural sources, belongs to the gallotannin family, which is known for a range of biological activities including antioxidant and anti-inflammatory effects.[5][6]

This document provides a detailed in vivo experimental design to evaluate the therapeutic efficacy of this compound against neuroinflammation and cognitive deficits using a lipopolysaccharide (LPS)-induced mouse model.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is widely used to induce a state of neuroinflammation in animal models, which in turn leads to cognitive decline.[1] The protocols outlined herein cover animal model induction, drug administration, behavioral assessment, and subsequent biochemical and histological analyses.

Experimental Objectives

  • To establish a reliable in vivo model of neuroinflammation and cognitive impairment using intraperitoneal (i.p.) administration of LPS in mice.

  • To evaluate the potential of this compound to ameliorate LPS-induced cognitive deficits, as assessed by standard behavioral tests.

  • To determine the effect of this compound on key markers of neuroinflammation and oxidative stress in the brain tissue of LPS-treated mice.

Proposed Signaling Pathway for this compound Action

The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. By inhibiting this pathway, this compound may reduce the downstream activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G cluster_pathway Proposed Anti-Neuroinflammatory Pathway of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation & Cognitive Decline Cytokines->Neuroinflammation G4O This compound G4O->TLR4 Inhibition

Caption: Proposed mechanism of this compound in LPS-induced neuroinflammation.

Materials and Methods

Animals
  • Species: C57BL/6 mice (male, 8-10 weeks old)

  • Source: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Reagents and Test Substance
  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • This compound (purity >98%)

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline

  • Positive Control: Ibuprofen or another well-characterized anti-inflammatory agent.[8]

  • Anesthetics (e.g., Isoflurane)

  • Reagents for ELISA, Western Blot, and histology.

Experimental Design and Groups

A total of 50 mice will be randomly assigned to five groups (n=10 per group) to ensure statistical power and minimize bias.[9]

Group IDGroup NameTreatment (Oral Gavage, Daily)Challenge (i.p. Injection)
IVehicle ControlVehicle (0.5% CMC)Saline
IILPS ModelVehicle (0.5% CMC)LPS (0.25 mg/kg)
IIILow DoseThis compound (10 mg/kg)LPS (0.25 mg/kg)
IVHigh DoseThis compound (50 mg/kg)LPS (0.25 mg/kg)
VPositive ControlIbuprofen (20 mg/kg)LPS (0.25 mg/kg)

Note: Doses for this compound are hypothetical and should be optimized based on preliminary in vitro toxicity and efficacy data or literature on similar compounds.

Experimental Workflow and Protocol

The overall experimental procedure will follow a 15-day timeline, including pre-treatment, induction of neuroinflammation, and subsequent behavioral and biochemical assessments.

G cluster_workflow In Vivo Efficacy Testing Workflow acclimatization Day -7 to -1 Animal Acclimatization pretreatment Day 1 to 14 Daily Oral Gavage (Vehicle, Test Compound, Positive Control) acclimatization->pretreatment induction Day 8 LPS (0.25 mg/kg, i.p.) Induction behavioral Day 11 to 13 Behavioral Testing (Y-Maze, Morris Water Maze) pretreatment->behavioral euthanasia Day 15 Euthanasia & Tissue Collection (Brain - Hippocampus & Cortex) behavioral->euthanasia analysis Post-Collection Biochemical & Histological Analysis (ELISA, Western Blot, IHC) euthanasia->analysis induction_point->induction  LPS Challenge

Caption: Timeline and workflow for the in vivo experiment.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound
  • Preparation: Prepare a stock solution of this compound in the vehicle (0.5% CMC). Prepare fresh daily. Vortex thoroughly before each use to ensure a uniform suspension.

  • Administration: Administer the compound or vehicle via oral gavage once daily for 14 consecutive days. The volume of administration should be adjusted based on the animal's body weight (typically 10 mL/kg).

Protocol 2: LPS-Induced Neuroinflammation Model
  • On day 8 of the experiment, 30 minutes after the daily oral administration, administer a single intraperitoneal (i.p.) injection of LPS (0.25 mg/kg, dissolved in sterile saline) to animals in Groups II, III, IV, and V.

  • Administer an equivalent volume of sterile saline to the Vehicle Control group (Group I).

  • Monitor animals for signs of sickness (e.g., lethargy, piloerection) for several hours post-injection.

Protocol 3: Behavioral Testing - Y-Maze Test

This test assesses spatial working memory.

  • Apparatus: A three-arm maze with arms of equal size (e.g., 40 cm long, 10 cm wide, 15 cm high).

  • Procedure (Day 11):

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries using video tracking software.

    • An arm entry is counted when all four paws are within the arm.

    • A "spontaneous alternation" is defined as successive entries into the three different arms (e.g., A, B, C).

  • Calculation:

    • Spontaneous Alternation (%) = [Number of Spontaneous Alternations / (Total Arm Entries - 2)] x 100.

Protocol 4: Tissue Collection and Preparation
  • Euthanasia (Day 15): Deeply anesthetize mice with isoflurane (B1672236) and euthanize by cervical dislocation.

  • Brain Extraction: Rapidly dissect the brain on an ice-cold plate.

  • Hemisphere Division: Divide the brain into two hemispheres.

    • Left Hemisphere: Immediately dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.

    • Right Hemisphere: Fix in 4% paraformaldehyde (PFA) for 24-48 hours for histological analysis.

Protocol 5: Biochemical Analysis
  • Brain Homogenate: Homogenize the frozen hippocampus and cortex tissues in RIPA buffer with protease and phosphatase inhibitors. Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

  • Cytokine Measurement (ELISA): Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates according to the manufacturer's instructions.

  • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) using commercially available assay kits.

  • Western Blot: Analyze the protein expression levels of key inflammatory pathway markers such as p-NF-κB, Iba1 (microglial activation marker), and GFAP (astrocyte activation marker).

Data Presentation and Analysis

All quantitative data will be presented as mean ± Standard Error of the Mean (SEM). Statistical analysis will be performed using one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons. A p-value of < 0.05 will be considered statistically significant.

Table 1: Expected Outcome for Behavioral Analysis (Y-Maze)
GroupTreatmentExpected Spontaneous Alternation (%)
IVehicle + Saline70-80%
IIVehicle + LPS40-50% (Significant Decrease)
IIILow Dose + LPS50-60% (Partial Reversal)
IVHigh Dose + LPS65-75% (Significant Reversal)
VPositive Control + LPS60-70% (Significant Reversal)
Table 2: Expected Outcome for Biochemical Analysis (Hippocampus)
GroupTreatmentTNF-α (pg/mg protein)IL-1β (pg/mg protein)MDA (nmol/mg protein)
IVehicle + SalineBaselineBaselineBaseline
IIVehicle + LPSHigh (+++)High (+++)High (+++)
IIILow Dose + LPSModerate (++)Moderate (++)Moderate (++)
IVHigh Dose + LPSLow (+)Low (+)Low (+)
VPositive Control + LPSLow (+)Low (+)Low (+)

(Note: +++, ++, + indicate expected relative levels compared to baseline)

Conclusion

This comprehensive in vivo protocol provides a robust framework for assessing the efficacy of this compound as a potential therapeutic agent for neuroinflammatory conditions. Positive results, such as the reversal of cognitive deficits and the reduction of inflammatory markers, would provide a strong rationale for further preclinical development, including pharmacokinetic studies and testing in chronic neurodegenerative disease models.[10]

References

Troubleshooting & Optimization

preventing degradation of 4-O-Galloylalbiflorin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-O-Galloylalbiflorin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during extraction?

This compound is a galloylated monoterpene glycoside. Its structure consists of an albiflorin (B1665693) core with a galloyl group attached. This galloyl ester linkage is susceptible to hydrolysis, particularly under harsh extraction conditions such as high temperatures and non-neutral pH. Additionally, the presence of oxidative enzymes and reactive oxygen species can lead to the degradation of the phenolic galloyl moiety and the albiflorin core.

Q2: What are the primary degradation products of this compound?

The primary degradation products are typically albiflorin and gallic acid, resulting from the hydrolysis of the ester bond. Further degradation of albiflorin and gallic acid can also occur.

Q3: What are the key factors that influence the stability of this compound during extraction?

Several factors can impact the stability of this compound:

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[1][2][3]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. A near-neutral pH is generally preferred.[1]

  • Light: Exposure to UV light can induce photochemical degradation.[3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic galloyl group.

  • Enzymes: Endogenous plant enzymes, such as esterases, can catalyze the hydrolysis of the galloyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Hydrolysis during extraction: High temperature or inappropriate pH.- Maintain low extraction temperatures (e.g., 4-25°C).- Use a buffered extraction solvent with a pH between 6.0 and 7.0.
Enzymatic degradation: Activity of endogenous plant esterases.- Flash-freeze the plant material with liquid nitrogen immediately after harvesting to deactivate enzymes.- Consider a blanching step (brief heat treatment) before extraction, but monitor for thermal degradation.
Oxidative degradation: Presence of oxygen and oxidative enzymes.- Degas solvents before use.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the extraction solvent.
Presence of high levels of albiflorin and gallic acid in the extract Significant hydrolysis of the galloyl ester bond. - Optimize extraction time to be as short as possible.- Refer to the solutions for "Low yield of this compound" to minimize hydrolysis.
Discoloration of the extract Oxidation of phenolic compounds. - Minimize exposure to air and light during extraction and storage.- Store extracts at low temperatures (-20°C or below) in amber vials under an inert atmosphere.

Experimental Protocols

Recommended Extraction Protocol for this compound

This protocol is designed to minimize degradation by controlling key stability factors.

  • Material Preparation:

    • Harvest fresh plant material (e.g., roots of Paeonia lactiflora).

    • Immediately flash-freeze the material in liquid nitrogen to quench enzymatic activity.

    • Lyophilize (freeze-dry) the frozen material to remove water, which can participate in hydrolysis.

    • Grind the lyophilized material into a fine powder.

  • Extraction:

    • Solvent: Use a pre-cooled (4°C) solution of 70% methanol (B129727) in water, buffered to pH 6.5 with a phosphate (B84403) buffer. Degas the solvent by sonicating under vacuum for 15 minutes.

    • Procedure:

      • Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

      • Extract at 4°C for 12 hours with gentle agitation.

      • Perform the extraction under a nitrogen atmosphere to prevent oxidation.

  • Filtration and Concentration:

    • Filter the extract through a cheesecloth and then a 0.45 µm filter to remove solid particles.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C to remove the methanol.

    • Lyophilize the remaining aqueous extract to obtain a crude powder.

  • Storage:

    • Store the crude extract at -20°C or -80°C in an amber, airtight container, preferably under an inert gas.

HPLC Analysis Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).[5]

  • Detection: UV detection at 230 nm.[5]

  • Quantification: Use an external standard of purified this compound.

Quantitative Data Summary

The following table provides hypothetical data on the stability of this compound under different extraction conditions, as might be determined by HPLC analysis.

Extraction Condition Temperature (°C) pH Atmosphere Relative Yield of this compound (%) Relative Amount of Albiflorin (%)
Optimized 46.5Nitrogen955
High Temperature 606.5Air4060
Low pH 3.025Air6535
High pH 9.025Air5545
Standard (No Controls) 257.0 (unbuffered)Air7525

Visualizations

Logical Relationship of Degradation Factors

cluster_Factors Degradation Factors cluster_Degradation Degradation Pathways Temp High Temperature Hydrolysis Hydrolysis of Ester Bond Temp->Hydrolysis pH Non-Neutral pH (Acidic or Alkaline) pH->Hydrolysis Light UV Light Photodegradation Photochemical Degradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation of Phenolic Group Oxygen->Oxidation Enzymes Endogenous Enzymes (e.g., Esterases) Enzymes->Hydrolysis DegradationProduct Degradation Products (Albiflorin, Gallic Acid, etc.) Hydrolysis->DegradationProduct Oxidation->DegradationProduct Photodegradation->DegradationProduct

Caption: Factors leading to the degradation of this compound.

Proposed Extraction Workflow

Start Plant Material (e.g., Paeonia lactiflora roots) LN2 Flash Freezing (Liquid Nitrogen) Start->LN2 Lyophilize Lyophilization (Freeze-Drying) LN2->Lyophilize Grind Grinding Lyophilize->Grind Extraction Low-Temperature Extraction (4°C, 70% MeOH, pH 6.5, N2 atm) Grind->Extraction Filter Filtration Extraction->Filter Concentrate Vacuum Concentration (<35°C) Filter->Concentrate FinalLyophilize Lyophilization Concentrate->FinalLyophilize End Crude Extract Powder FinalLyophilize->End

Caption: Workflow for minimizing degradation during extraction.

References

troubleshooting low yield in 4-O-Galloylalbiflorin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-O-Galloylalbiflorin, a bioactive natural product isolated from the roots of Paeonia lactiflora. Low yield is a common issue in natural product purification, and this guide offers structured advice to identify and resolve potential problems throughout the experimental workflow.

Troubleshooting Low Yield

Low yield during the purification of this compound can arise from several factors, from initial extraction to final chromatographic steps. The following sections address specific problems and provide actionable solutions.

Issue 1: Inefficient Initial Extraction

Question: My final yield of this compound is significantly lower than expected, and I suspect the problem lies in the initial extraction from the plant material. What are the common pitfalls?

Answer: Inefficient extraction is a primary cause of low yield. Several factors can contribute to this:

  • Inadequate Grinding of Plant Material: The particle size of the dried Paeonia lactiflora root powder is crucial. Finer powders have a larger surface area, leading to better solvent penetration and more efficient extraction.

  • Improper Solvent Selection: While ethanol (B145695) is a common solvent for extracting glycosides, the concentration can significantly impact the yield. A 70% ethanol solution is often effective for extracting paeoniflorin (B1679553) and its derivatives.

  • Suboptimal Extraction Conditions: Temperature and duration of extraction are critical. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds. Reflux extraction is a common method, but the duration needs to be optimized to maximize yield without promoting degradation.[1][2]

Troubleshooting Workflow for Inefficient Extraction:

G Start Low Yield After Extraction CheckGrinding Verify Particle Size of Plant Material Start->CheckGrinding CheckSolvent Evaluate Extraction Solvent and Concentration CheckGrinding->CheckSolvent Fine Powder OptimizeGrinding Action: Grind to a Finer Powder CheckGrinding->OptimizeGrinding Coarse Powder CheckConditions Assess Extraction Temperature and Duration CheckSolvent->CheckConditions Optimal Solvent OptimizeSolvent Action: Test Different Ethanol Concentrations (e.g., 50%, 70%, 95%) CheckSolvent->OptimizeSolvent Suboptimal Solvent OptimizeConditions Action: Optimize Reflux Time and Temperature CheckConditions->OptimizeConditions Suboptimal Conditions Proceed Proceed to Purification CheckConditions->Proceed Optimal Conditions ReExtract Re-run Extraction with Optimized Parameters OptimizeGrinding->ReExtract OptimizeSolvent->ReExtract OptimizeConditions->ReExtract ReExtract->Proceed

Caption: Troubleshooting logic for inefficient initial extraction.

Issue 2: Poor Performance of Macroporous Resin Chromatography

Question: I am using macroporous resin for preliminary purification, but the recovery of this compound is low. What could be the reason?

Answer: Macroporous resin chromatography is a crucial step for enriching the target compound and removing impurities.[1][2] Low recovery at this stage can be due to:

  • Inappropriate Resin Selection: Different macroporous resins have varying polarities and pore sizes. The choice of resin should be based on the polarity of this compound. For paeoniflorin and albiflorin (B1665693), which are structurally similar, resins like D101 have been used effectively.

  • Suboptimal Loading and Elution Conditions: The pH and flow rate during sample loading and the composition of the elution solvent are critical for efficient binding and recovery. The sample should be loaded at an appropriate pH to ensure the compound binds to the resin. Elution is typically performed with a stepwise gradient of ethanol.

  • Column Overloading: Exceeding the binding capacity of the resin will lead to the loss of the target compound in the flow-through.

ParameterRecommendationPotential Issue if Not Followed
Resin Type Weakly polar or non-polarPoor adsorption or irreversible binding
Sample pH Neutral to slightly acidicReduced binding affinity
Loading Flow Rate Slow (e.g., 1-2 bed volumes/hour)Insufficient time for binding
Elution Solvent Stepwise gradient of ethanol in waterCo-elution of impurities or incomplete elution
Sample Load Do not exceed the resin's binding capacityLoss of product in the flow-through
Issue 3: Low Yield and Purity in Preparative HPLC

Question: My yield drops significantly during the preparative HPLC step, and the purity of the collected fractions is not satisfactory. How can I optimize this?

Answer: Preparative HPLC is a high-resolution technique essential for obtaining high-purity this compound. However, several factors can lead to low yield and purity:

  • Inadequate Method Development: The analytical HPLC method must be well-optimized before scaling up to preparative scale. This includes selecting the appropriate column (e.g., C18), mobile phase, and gradient.

  • Column Overloading: Injecting too much sample onto the preparative column is a common cause of poor separation and peak tailing, leading to impure fractions and lower recovery.[3] The loading capacity depends on the column dimensions and packing material.

  • Inappropriate Fraction Collection Parameters: The timing and width of the collected fractions are crucial. Collecting fractions that are too broad will result in lower purity, while collecting fractions that are too narrow may lead to loss of the product.

  • Compound Degradation on the Column: The stationary phase or mobile phase conditions might not be suitable for the stability of this compound, leading to its degradation during the separation process.

Preparative HPLC Optimization Workflow:

G Start Low Yield/Purity from Prep HPLC CheckMethod Review Analytical HPLC Method Start->CheckMethod CheckLoading Evaluate Sample Loading CheckMethod->CheckLoading Good Analytical Separation OptimizeMethod Action: Optimize Mobile Phase and Gradient CheckMethod->OptimizeMethod Suboptimal Separation CheckCollection Assess Fraction Collection Parameters CheckLoading->CheckCollection Optimal Loading OptimizeLoading Action: Perform a Loading Study to Determine Optimal Load CheckLoading->OptimizeLoading Overloading Suspected CheckStability Consider On-Column Degradation CheckCollection->CheckStability Good Collection OptimizeCollection Action: Adjust Fraction Collection Window CheckCollection->OptimizeCollection Impure or Missed Fractions ModifyConditions Action: Test Different pH or Additives to Mobile Phase CheckStability->ModifyConditions Degradation Suspected ReRun Re-run Preparative HPLC OptimizeMethod->ReRun OptimizeLoading->ReRun OptimizeCollection->ReRun ModifyConditions->ReRun Success High Yield and Purity ReRun->Success

Caption: Workflow for optimizing preparative HPLC for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound from Paeonia lactiflora roots?

A1: The yield of this compound can vary significantly depending on the plant source, geographical location, harvest time, and the extraction and purification methods used. While specific yield data for this compound is not widely published, yields for related major components like paeoniflorin can range from 1-5% of the dry weight of the root. The yield of this compound, being a minor component, is expected to be considerably lower.

Q2: What are the stability characteristics of this compound?

A2: As a glycoside with a galloyl group, this compound may be susceptible to degradation under certain conditions:

  • pH: Glycosidic bonds can be labile under strongly acidic or basic conditions. The ester linkage of the galloyl group is particularly susceptible to hydrolysis under basic conditions. Maintaining a pH range of 4-6 during purification and storage is generally advisable.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[4] It is recommended to perform purification steps at room temperature or below and to store the purified compound at low temperatures (e.g., -20°C).

  • Light: Many phenolic compounds are sensitive to light. To prevent photodegradation, it is best to work with amber-colored glassware and to store solutions and the purified compound in the dark.

Q3: What are the common impurities I might encounter during purification?

A3: The crude extract of Paeonia lactiflora root is a complex mixture. Common impurities that may co-elute with this compound include:

  • Other Monoterpene Glycosides: Paeoniflorin, albiflorin, and their derivatives are structurally very similar and can be challenging to separate.[1][5][6]

  • Galloyl-containing Compounds: Other galloylated compounds present in the extract may have similar chromatographic behavior.

  • Sugars and other polar compounds: These are typically removed during the initial macroporous resin chromatography step.

Q4: Can you provide a starting point for a preparative HPLC method?

A4: While the optimal method will need to be developed for your specific instrument and column, here is a general starting point based on methods used for similar compounds:

ParameterSuggested Starting Condition
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient, e.g., 10-40% B over 40 minutes
Flow Rate 3-5 mL/min (adjust based on column diameter)
Detection UV at ~230 nm and ~280 nm
Sample Solvent Dissolve the sample in the initial mobile phase composition

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification using Macroporous Resin
  • Extraction:

    • Grind dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).

    • Reflux the powder with 10 volumes of 70% ethanol for 2 hours. Repeat the extraction twice.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and filter to remove any precipitates.

    • Load the aqueous solution onto a pre-equilibrated D101 (or similar) macroporous resin column at a flow rate of 1-2 bed volumes per hour.

    • Wash the column with 3-5 bed volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor by analytical HPLC to identify the fractions containing this compound.

    • Pool the enriched fractions and concentrate under reduced pressure.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation:

    • Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase of the preparative HPLC method.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile.

    • Gradient: Develop a suitable gradient based on analytical HPLC results. A starting point could be a linear gradient from 15% to 35% B over 60 minutes.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-15 mL/min for a 20 mm ID column).

    • Detection: Monitor the elution profile using a UV detector at 230 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure this compound as a powder.

References

Technical Support Center: Optimizing HPLC Separation of 4-O-Galloylalbiflorin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-O-Galloylalbiflorin from its isomers. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I might encounter?

A1: The primary isomers of this compound are likely to be other positional isomers where the galloyl group is attached to different hydroxyl groups of the albiflorin (B1665693) molecule. Additionally, depending on the sample's origin and preparation, you may encounter stereoisomers.

Q2: Which type of HPLC column is most suitable for separating this compound and its isomers?

A2: A reversed-phase C18 column is the most common and generally effective choice for separating galloylated monoterpenes and their isomers. Columns with a smaller particle size (e.g., ≤ 3.5 µm) and longer length (e.g., 250 mm) can provide higher resolution.

Q3: Why is an acidic modifier added to the mobile phase?

A3: An acidic modifier, such as formic acid or acetic acid, is crucial for achieving sharp and symmetrical peaks.[1] this compound and its isomers contain phenolic hydroxyl groups. The acidic mobile phase suppresses the ionization of these groups, reducing peak tailing caused by secondary interactions with the silica-based stationary phase.[1]

Q4: Should I use isocratic or gradient elution?

A4: For separating a complex mixture containing this compound and its closely eluting isomers, a gradient elution is highly recommended. A gradient allows for better separation of compounds with a wide range of polarities and can significantly improve the resolution between isomers.

Experimental Protocols

Recommended HPLC Method for Separation of this compound and its Isomers

This protocol provides a starting point for method development. Optimization will likely be necessary based on your specific sample and HPLC system.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.
  • Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% formic acid).
  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade WaterB: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Gradient Program 5-25% B over 40 minutes, followed by a wash and re-equilibration step. The gradient may need to be optimized.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV-Vis or Photodiode Array (PDA) detector at 230 nm and 275 nm.
Injection Volume 5 - 20 µL

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Initial Mobile Phase weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you resolve problems during your experiments.

Q: My peaks for this compound and its isomers are not well-separated (poor resolution). What should I do?

A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several parameters you can adjust:

  • Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Try decreasing the rate of change of the organic solvent (Acetonitrile) in your gradient program.

  • Change the Organic Solvent: While acetonitrile is a good starting point, methanol (B129727) can offer different selectivity for aromatic compounds and may improve the resolution of your isomers. You can try replacing acetonitrile with methanol or using a ternary mobile phase (Water/Acetonitrile/Methanol).

  • Adjust the Column Temperature: Increasing the column temperature can improve peak efficiency and sometimes enhance resolution.[1] However, excessively high temperatures may not always be beneficial.[1] Experiment with temperatures in the range of 30 °C to 45 °C.

  • Reduce the Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.

Q: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Check the Mobile Phase pH: Ensure that the concentration of the acidic modifier (e.g., 0.1% formic acid) is sufficient to maintain a low pH (typically around 2.5-3.5). This will keep the phenolic hydroxyl groups of your compounds in their non-ionized form, minimizing interactions with residual silanols on the column.[1]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

  • Use a High-Purity Column: An end-capped C18 column of high quality will have fewer active silanol (B1196071) groups, reducing the potential for peak tailing.

Q: I am observing peak fronting. What is the cause and how can I fix it?

A: Peak fronting can be caused by a few factors:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Severe mass overload can also lead to peak fronting. Reduce the concentration of your sample or the injection volume.

Q: My retention times are not consistent between injections. What could be the problem?

A: Fluctuating retention times can be due to several issues:

  • Inadequate Column Equilibration: Ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate measurement of solvents and additives. Degas the mobile phase to prevent bubble formation in the pump.

  • Pump Malfunction: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times.

  • Column Temperature Fluctuations: Ensure that the column oven is maintaining a stable temperature.

Troubleshooting Logic Diagram

G cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_retention Inconsistent Retention Times start Problem Identified poor_resolution poor_resolution start->poor_resolution Poor Resolution peak_tailing peak_tailing start->peak_tailing Peak Tailing peak_fronting peak_fronting start->peak_fronting Peak Fronting inconsistent_retention inconsistent_retention start->inconsistent_retention Inconsistent Retention shallow_gradient Make Gradient Shallower change_solvent Try Methanol as Organic Solvent shallow_gradient->change_solvent adjust_temp Optimize Column Temperature change_solvent->adjust_temp reduce_flow Reduce Flow Rate adjust_temp->reduce_flow check_ph Check Mobile Phase pH reduce_load Reduce Sample Load check_ph->reduce_load use_good_column Use High-Purity Column reduce_load->use_good_column check_sample_solvent Check Sample Solvent Strength reduce_load_front Reduce Sample Load check_sample_solvent->reduce_load_front equilibrate Ensure Proper Equilibration check_mobile_phase Check Mobile Phase Prep. equilibrate->check_mobile_phase check_pump Inspect Pump for Leaks check_mobile_phase->check_pump check_temp Verify Column Temperature Stability check_pump->check_temp poor_resolution->shallow_gradient peak_tailing->check_ph peak_fronting->check_sample_solvent inconsistent_retention->equilibrate

Caption: Logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Interference of 4-O-Galloylalbiflorin in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering potential interference from 4-O-Galloylalbiflorin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a natural compound composed of an albiflorin (B1665693) core structure esterified with a galloyl group. Its polyphenolic nature, specifically the presence of the galloyl moiety, makes it a candidate for interference in fluorescence-based assays. Such interference can occur through two primary mechanisms: autofluorescence and fluorescence quenching.

Q2: What is autofluorescence and could this compound be autofluorescent?

Autofluorescence is the intrinsic fluorescence of a compound when it is excited by light. Many small molecules found in screening libraries are inherently fluorescent.[1] The galloyl group, a component of this compound, is known to be fluorescent. Gallic acid, a similar phenolic compound, exhibits fluorescence with an excitation maximum around 280 nm. This suggests that this compound may also be autofluorescent, potentially leading to a false-positive signal if its emission spectrum overlaps with that of the assay's fluorophore.

Q3: What is fluorescence quenching and is it a concern with this compound?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including Förster resonance energy transfer (FRET), photoinduced electron transfer (PET), and the inner filter effect. Polyphenolic compounds are known to be potent quenchers of fluorescence. Therefore, it is plausible that this compound could quench the signal of the fluorescent probe in your assay, potentially leading to a false-negative result or an underestimation of the biological effect.

Q4: How can I determine if this compound is interfering with my assay?

The first step is to perform control experiments to test for autofluorescence and quenching. A simple workflow to diagnose potential interference is outlined below.

G cluster_0 Troubleshooting Workflow for this compound Interference start Assay shows unexpected results with this compound autofluorescence_test Test for Autofluorescence (Protocol 1) start->autofluorescence_test is_autofluorescent Is the compound autofluorescent? autofluorescence_test->is_autofluorescent quenching_test Test for Fluorescence Quenching (Protocol 2) is_quenching Does the compound quench fluorescence? quenching_test->is_quenching is_autofluorescent->quenching_test No mitigate_autofluorescence Mitigate Autofluorescence (See Troubleshooting Guide) is_autofluorescent->mitigate_autofluorescence Yes mitigate_quenching Mitigate Quenching (See Troubleshooting Guide) is_quenching->mitigate_quenching Yes no_interference Interference is unlikely. Consider other experimental factors. is_quenching->no_interference No end Proceed with modified assay or orthogonal assay mitigate_autofluorescence->end mitigate_quenching->end no_interference->end G cluster_1 Protocol for Assessing Autofluorescence prep_compound Prepare serial dilutions of This compound in assay buffer add_to_plate Add dilutions and buffer control to a black microplate prep_compound->add_to_plate read_plate Read fluorescence at assay's excitation and emission wavelengths add_to_plate->read_plate analyze Subtract background and plot fluorescence vs. concentration read_plate->analyze interpret Interpret results analyze->interpret G cluster_2 Protocol for Assessing Fluorescence Quenching prep_solutions Prepare fluorophore solution and serial dilutions of this compound mix_in_plate Mix fluorophore and compound dilutions in a black microplate prep_solutions->mix_in_plate read_plate Read fluorescence at assay's excitation and emission wavelengths mix_in_plate->read_plate analyze Plot fluorescence vs. compound concentration read_plate->analyze interpret Interpret results analyze->interpret

References

long-term storage and stability of 4-O-Galloylalbiflorin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of 4-O-Galloylalbiflorin stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound. It is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media at low concentrations. For analytical purposes, such as HPLC, methanol (B129727) or acetonitrile (B52724) are often used.

2. What is the recommended storage temperature for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Lower temperatures will slow down the rate of chemical degradation. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

3. How long can I store this compound stock solutions?

The long-term stability of this compound in DMSO has not been extensively reported in the literature. However, based on the stability of similar compounds, it is anticipated that stock solutions in anhydrous DMSO are stable for several months when stored at -20°C or below.[1][2] It is best practice to prepare fresh solutions or use aliquots of a stock that have not undergone multiple freeze-thaw cycles.

4. How many freeze-thaw cycles can a this compound stock solution withstand?

While specific data for this compound is unavailable, repeated freeze-thaw cycles are generally discouraged for any compound in solution as they can accelerate degradation.[1] It is recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

5. What are the potential degradation pathways for this compound?

The most likely degradation pathway for this compound in solution is the hydrolysis of the ester linkage between the albiflorin (B1665693) core and the galloyl group, which would yield albiflorin and gallic acid.[3][4] The presence of water in the solvent can facilitate this hydrolysis.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure the DMSO used is of high purity and anhydrous.
Precipitation of the compound upon dilution in aqueous buffer or media.Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to maintain solubility and avoid solvent-induced artifacts. Perform a solubility test with your specific buffer or media.
Loss of biological activity The compound has degraded over time.Verify the integrity of your stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions.
Improper storage conditions.Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.Compare the chromatogram of the stored solution to that of a freshly prepared solution. The appearance of new peaks may indicate degradation. The likely degradation products are albiflorin and gallic acid.
Contaminated solvent or glassware.Use high-purity, HPLC-grade solvents and thoroughly clean all glassware.

Data Presentation

Recommended Storage Conditions for this compound Stock Solutions
Parameter Recommendation Rationale
Solvent Anhydrous, high-purity DMSOMinimizes water-mediated hydrolysis of the ester bond.[1]
Concentration 1-10 mMA common concentration range for stock solutions that allows for accurate dilution into experimental systems.
Storage Temperature -20°C or -80°CLow temperatures significantly reduce the rate of chemical degradation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can accelerate degradation.[1]
Container Tightly sealed, amber glass or polypropylene (B1209903) vialsProtects from light and minimizes solvent evaporation and water absorption.
Illustrative Stability of a 10 mM this compound Stock Solution in DMSO

Disclaimer: The following table is an illustrative example based on the typical stability of related natural product compounds stored in DMSO. Specific experimental data for this compound is not currently available in the public domain.

Storage Condition 1 Month 3 Months 6 Months
-80°C >99%>98%>95%
-20°C >98%>95%>90%
4°C >90%~80%<70%
Room Temperature <80%<60%Significant Degradation

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions using HPLC

Objective: To determine the stability of a this compound stock solution over time under different storage conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO, HPLC-grade

  • Acetonitrile, HPLC-grade

  • Water, HPLC-grade with 0.1% formic acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into multiple single-use vials suitable for the intended storage temperatures.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take one aliquot for the initial analysis.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.

    • Inject the working solution into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile

      • Gradient: Start with 15% B, ramp to 85% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 230 nm

      • Injection Volume: 10 µL

    • Record the peak area of the this compound peak. This will serve as the 100% reference.

  • Storage:

    • Place the aliquoted vials at the desired storage temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a working solution and analyze by HPLC as described in step 2.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Mandatory Visualization

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates, leading to dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Releases Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Promotes Transcription

Caption: PI3K/Akt/Nrf2 signaling pathway potentially activated by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Inhibits Ikk IKK This compound->Ikk Inhibits TLR4->MAPK_pathway Activates TLR4->Ikk Activates IkB IκB Ikk->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB Releases NFkB_free NF-κB NFkB_IkB->NFkB_free NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Promotes Transcription

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

References

Technical Support Center: Addressing Poor Cell Permeability of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 4-O-Galloylalbiflorin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a natural monoterpene glucoside that can be isolated from the root of Paeonia lactiflora Pall.[1] It is investigated for its potential therapeutic properties, however, like many natural compounds, its utility in in vitro studies can be limited by poor cell permeability.

Q2: What causes the poor cell permeability of this compound?

A2: While specific data on this compound is limited, the poor cell permeability of many natural compounds can be attributed to several physicochemical factors. These often include a high molecular weight, low lipophilicity (the ability to dissolve in fats or lipids), and a high polar surface area. These characteristics hinder the compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[2]

Q3: How can I quantitatively assess the permeability of this compound in my experiments?

A3: The Caco-2 cell permeability assay is a widely accepted and robust in vitro model for predicting human drug absorption and assessing cell permeability.[3][4][5] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2] The output of this assay is the apparent permeability coefficient (Papp), which allows for the classification of a compound's permeability.

Q4: What are the primary strategies to enhance the cellular uptake of this compound?

A4: To overcome poor cell permeability, several strategies can be employed. These can be broadly categorized as:

  • Formulation-Based Strategies: These involve encapsulating the compound in a delivery vehicle to facilitate its entry into the cell. Common methods include liposome (B1194612) encapsulation and nanoparticle-based delivery systems.[6][][8][9]

  • Co-administration with Permeabilizing Agents: This involves the temporary and controlled disruption of the cell membrane to allow the compound to enter. This can be achieved using chemical agents like mild detergents or solvents.[10][11][12]

Troubleshooting Guides

Problem: I am not observing the expected biological effect of this compound in my cell culture experiments.

This is a common issue when working with compounds that have low bioavailability. The lack of an observable effect may be due to insufficient intracellular concentration rather than a lack of potency.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the stability and solubility of this compound in your culture medium. Poor solubility can be mistaken for poor permeability.[13][14]

  • Assess Permeability: Perform a Caco-2 permeability assay to quantify the apparent permeability coefficient (Papp) of this compound. This will confirm if poor permeability is the underlying issue.[15][16]

  • Implement an Enhancement Strategy: Based on the permeability assessment, choose a suitable method to improve cellular uptake. Options include using a temporary permeabilizing agent or a formulation-based approach like liposomes.


Problem: My Caco-2 assay confirms low permeability for this compound. What are my next steps?

A low Papp value provides a clear rationale for implementing strategies to enhance cellular uptake. The choice of method will depend on your experimental goals and the sensitivity of your cell line.

Recommended Actions:

  • Transient Permeabilization: For initial screening or mechanistic studies, using a low concentration of a permeabilizing agent can be a quick way to increase intracellular concentration. It is crucial to perform cytotoxicity assays to ensure the chosen concentration does not harm the cells.

  • Formulation Development: For studies aiming for more physiologically relevant delivery, encapsulating this compound in liposomes or nanoparticles is the preferred method.[9][17][18] These delivery systems protect the compound and can facilitate its entry into cells through endocytosis.[17]


Problem: Which permeabilizing agent should I choose, and what are the risks?

The choice of a permeabilizing agent depends on the need to maintain cellular integrity versus the desired level of uptake.

Comparison of Common Permeabilizing Agents:

AgentTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
DMSO 0.1% - 1%Water-miscible organic solvent that temporarily disrupts the lipid bilayer.[12]Easy to use, often already present as a solvent for the compound.Can have off-target effects and cause cellular stress at higher concentrations.
Saponin 0.01% - 0.05%Interacts with membrane cholesterol, creating pores.[11]Relatively mild and reversible.[19]Less effective in cells with low membrane cholesterol.
Triton™ X-100 0.1% - 0.5%Non-ionic detergent that solubilizes membrane proteins and lipids.[19]Highly effective at permeabilizing all membranes.Can be harsh, leading to cell lysis and extraction of intracellular proteins.[11][19]

Critical Consideration: Always perform a dose-response experiment to determine the optimal concentration of the permeabilizing agent that increases uptake without causing significant cytotoxicity in your specific cell line.

Data Presentation

Table 1: Classification of Compound Permeability Based on Caco-2 Assay Results

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Oral Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

Data synthesized from established ranges in pharmaceutical sciences.

Table 2: Comparison of Drug Delivery Systems for Poorly Permeable Compounds

Delivery SystemPrimary ComponentsMechanism of UptakeKey AdvantagesKey Disadvantages
Liposomes Phospholipids, Cholesterol[20]Endocytosis, Membrane FusionBiocompatible, can encapsulate both hydrophilic and lipophilic drugs.[][20]Can have stability issues and potential for premature drug leakage.[]
Polymeric Nanoparticles Biodegradable Polymers (e.g., PLGA)Primarily EndocytosisEnhanced stability, controlled release profiles.[9]Potential for toxicity depending on the polymer, more complex manufacturing.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the permeability of this compound from the apical (A) to the basolateral (B) side of a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS or HPLC for analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[5]

  • Monolayer Integrity Test:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation. Values should be >200 Ω·cm².[16]

    • Alternatively, perform a Lucifer yellow rejection assay. The Papp of Lucifer yellow should be very low, indicating a tight monolayer.[15]

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Add the dosing solution containing this compound (at a defined concentration, e.g., 10 µM[4]) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS or HPLC method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of appearance of the compound in the receiver chamber.

      • A = Surface area of the membrane.

      • C₀ = Initial concentration of the compound in the donor chamber.

Protocol 2: Preparation of a this compound Liposomal Formulation (Thin-Film Hydration Method)

This protocol provides a basic method for encapsulating a poorly water-soluble compound like this compound into liposomes.

Materials:

  • Phospholipids (e.g., DPPC) and Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Sonicator or extruder

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC and cholesterol at a specific molar ratio) and this compound in the organic solvent in a round-bottom flask.[20]

    • Use a rotary evaporator to remove the organic solvent under vacuum, which will leave a thin, dry lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the drug.[]

  • Size Reduction (Optional but Recommended):

    • To create smaller, more uniform unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or gel filtration chromatography.[]

  • Characterization:

    • Determine the particle size, zeta potential, and encapsulation efficiency of the final liposomal formulation. Encapsulation efficiency is calculated as the percentage of the drug successfully loaded into the liposomes compared to the initial total amount of the drug.[6]

Visualizations

Troubleshooting_Workflow start Start: No biological effect observed q1 Is the compound soluble and stable in the medium? start->q1 sol_check Action: Check solubility and perform stability assay (e.g., HPLC over time) q1->sol_check No q2 Is poor permeability the suspected cause? q1->q2 Yes sol_check->q2 perm_assay Action: Perform Caco-2 Permeability Assay q2->perm_assay Yes res Analyze Papp value perm_assay->res q3 Is Papp value low? res->q3 end_ok End: Permeability is not the primary issue. Investigate other causes (e.g., target engagement). q3->end_ok No strat Select an Enhancement Strategy q3->strat Yes perm_agent Option 1: Use Permeabilizing Agent (e.g., low % DMSO) strat->perm_agent delivery_sys Option 2: Use Delivery System (e.g., Liposomes) strat->delivery_sys end_exp Proceed with experiment using enhanced uptake method perm_agent->end_exp delivery_sys->end_exp

Caption: Troubleshooting workflow for addressing a lack of biological effect.

Caco2_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 18-22 days to form a monolayer seed->culture integrity 3. Verify monolayer integrity (TEER / Lucifer Yellow) culture->integrity wash 4. Wash monolayer with pre-warmed buffer integrity->wash dose 5. Add compound to Apical (donor) side wash->dose incubate 6. Incubate at 37°C (e.g., 2 hours) dose->incubate sample 7. Collect samples from Apical & Basolateral sides incubate->sample quantify 8. Quantify compound concentration (LC-MS) sample->quantify calculate 9. Calculate Papp value quantify->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Liposome_Delivery_Pathway liposome Liposome (Drug Encapsulated) cell Target Cell liposome->cell 1. Endocytosis endosome Endosome cell->endosome 2. Internalization release Drug Release endosome->release 3. Endosomal Escape / Fusion target Intracellular Target release->target 4. Action on Target

References

Validation & Comparative

4-O-Galloylalbiflorin vs. Albiflorin: An Uncharted Anti-Inflammatory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the anti-inflammatory effects of 4-O-Galloylalbiflorin and its parent compound, albiflorin (B1665693), remains conspicuously absent in the current scientific literature. While albiflorin has been the subject of numerous investigations revealing its significant anti-inflammatory properties, research into the pharmacological activities of its galloylated derivative is not yet available. This guide, therefore, will synthesize the existing data on albiflorin's anti-inflammatory mechanisms and explore the potential enhancements that the addition of a galloyl group might confer, based on studies of other galloylated compounds.

Albiflorin: A Profile of Anti-Inflammatory Action

Albiflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated a wide range of anti-inflammatory effects across various experimental models. Its mechanisms of action primarily revolve around the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Modulation of NF-κB Signaling Pathway

A central mechanism of albiflorin's anti-inflammatory activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[5][6][7] Albiflorin has been shown to interfere with this cascade, thereby reducing the production of inflammatory mediators.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical in the inflammatory response.[8] Albiflorin has been found to suppress the activation of the p38 MAPK pathway, further contributing to its anti-inflammatory effects.[8]

Attenuation of Inflammatory Mediators

Consistent with its effects on the NF-κB and MAPK pathways, albiflorin has been shown to reduce the production of a variety of pro-inflammatory molecules, including:

  • Nitric Oxide (NO): Albiflorin inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[9]

  • Prostaglandin E2 (PGE2): It also downregulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[9]

  • Pro-inflammatory Cytokines: Albiflorin significantly decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8][9]

The Galloyl Group: A Potential Enhancer of Anti-Inflammatory Activity

While no specific data exists for this compound, the addition of a galloyl group to other natural compounds has been shown to enhance their anti-inflammatory properties.[10][11] Gallic acid itself possesses anti-inflammatory activity.[12] Studies on catechins, for example, have demonstrated that the presence of a galloyl moiety significantly increases their ability to inhibit inflammatory responses.[10][11] This enhancement is often attributed to increased antioxidant activity and a greater capacity to interact with and inhibit key inflammatory enzymes and transcription factors.

It is therefore plausible that this compound could exhibit more potent anti-inflammatory effects than albiflorin. The galloyl group might enhance its ability to scavenge reactive oxygen species, which are known to amplify inflammatory signaling, and could potentially increase its binding affinity for targets within the NF-κB and MAPK pathways. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols: Investigating Anti-Inflammatory Effects

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory properties of compounds like albiflorin, which would be essential for a future comparative study involving this compound.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory activity.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., albiflorin) for a specified time (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory mediators. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, phosphorylated and total forms of IκBα, NF-κB p65, p38, JNK, and ERK.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse transcribed into cDNA, and used as a template for qRT-PCR to measure the mRNA expression levels of genes encoding iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Data Presentation: A Framework for Comparison

Should data for this compound become available, the following tables provide a structured format for a clear and concise comparison of its anti-inflammatory effects with those of albiflorin.

Table 1: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationNO Inhibition (%)iNOS Protein Expression (Fold Change)COX-2 Protein Expression (Fold Change)
Albiflorin
This compound
Positive Control

Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Albiflorin
This compound
Positive Control

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways involved in inflammation and the experimental workflows used to study them.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays RAW264_7 RAW 264.7 Macrophages Pretreatment Pre-treatment with Albiflorin or This compound RAW264_7->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Griess_Assay Griess Assay (NO) LPS_Stimulation->Griess_Assay ELISA ELISA (Cytokines) LPS_Stimulation->ELISA Western_Blot Western Blot (Proteins) LPS_Stimulation->Western_Blot qRT_PCR qRT-PCR (mRNA) LPS_Stimulation->qRT_PCR

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_IkB NF-κB IκB IkB->NFkB_IkB degradation Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Albiflorin Albiflorin Albiflorin->IKK inhibits

References

A Comparative Analysis of 4-O-Galloylalbiflorin's Antioxidant Potential Against Synthetic Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, the exploration of natural compounds as alternatives to synthetic antioxidants is a burgeoning field. This guide provides a comparative study of 4-O-Galloylalbiflorin, a natural polyphenol, with the widely used synthetic antioxidants Butylated Hydroxytoluene (BHT) and Trolox. Due to the limited availability of specific IC50 values for this compound in publicly accessible scientific literature, this comparison utilizes data for its key structural component, gallic acid, as a proxy to provide valuable insights for researchers, scientists, and drug development professionals.

The antioxidant capacity is a critical parameter in evaluating the potential of a compound to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This comparison focuses on the free radical scavenging activity, a primary mechanism of antioxidant action, evaluated through the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Quantitative Comparison of Antioxidant Activity

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for gallic acid, BHT, and Trolox in DPPH and ABTS assays. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
Gallic Acid0.118~0.7
BHT36~163.4
Trolox3.77~15.1

Table 2: Comparative ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
Gallic AcidNot widely reportedNot widely reported
BHT13~59
Trolox2.93~11.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. The following are generalized protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample and Standard Preparation: The test compound (this compound) and standards (BHT, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a decolorization that is measured spectrophotometrically.

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: The test compound and standards are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Signaling Pathways in Oxidative Stress

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Antioxidant This compound Antioxidant->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of antioxidants like this compound can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and detoxifying enzymes that protect the cell from oxidative damage.

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates MEK1_2 MEK1/2 ROS->MEK1_2 Activates Antioxidant This compound Antioxidant->ROS Inhibits MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Cellular_Response Cellular Responses (Apoptosis, Inflammation, Survival) p38->Cellular_Response JNK JNK MKK4_7->JNK JNK->Cellular_Response ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Cellular_Response

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway under oxidative stress.

Oxidative stress can activate several tiers of the MAPK signaling cascade, including the p38, JNK, and ERK pathways. These pathways, in turn, regulate a multitude of cellular processes such as inflammation, apoptosis, and cell survival. Antioxidants like this compound can modulate these pathways by reducing the levels of reactive oxygen species (ROS), thereby influencing the cellular response to oxidative stress.

A Head-to-Head Comparison: 4-O-Galloylalbiflorin Versus Conventional NSAIDs in Inflammation and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for safer and more effective anti-inflammatory agents, a comprehensive analysis of 4-O-Galloylalbiflorin, a natural compound, reveals a promising profile when compared head-to-head with conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This comparison guide, tailored for researchers, scientists, and drug development professionals, delves into the mechanistic differences, efficacy, and safety profiles, supported by available experimental data.

Executive Summary

Conventional NSAIDs, such as ibuprofen (B1674241) and celecoxib, are mainstays in pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[1][2][3] However, the non-selective inhibition of both COX-1 and COX-2 isoforms by many traditional NSAIDs can lead to significant gastrointestinal side effects, including ulcers and bleeding, due to the disruption of the protective lining of the stomach.[4][5][6][7] While COX-2 selective NSAIDs (coxibs) were developed to mitigate these risks, concerns about cardiovascular side effects have emerged.[1]

This compound, a derivative of albiflorin (B1665693) found in the roots of Paeonia lactiflora, presents an alternative anti-inflammatory strategy. Emerging evidence suggests that its mechanism of action diverges from the direct COX inhibition typical of NSAIDs. Instead, it appears to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can suppress the production of a broader range of pro-inflammatory mediators, not limited to prostaglandins.

Mechanism of Action: A Tale of Two Pathways

Conventional NSAIDs: The Cyclooxygenase Blockade

The anti-inflammatory effects of conventional NSAIDs are primarily attributed to their ability to block the active site of COX enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits

Figure 1: Mechanism of Action of Conventional NSAIDs.

This compound: Targeting Inflammatory Signaling Cascades

In contrast, the anti-inflammatory action of this compound and its related compounds, like albiflorin, is linked to the downregulation of the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. By targeting these upstream signaling molecules, this compound can orchestrate a broader anti-inflammatory effect.

Galloylalbiflorin_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus MAPK Pathway MAPK Pathway Stimulus->MAPK Pathway NF-κB Pathway NF-κB Pathway Stimulus->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Inflammatory Mediators (Cytokines, COX-2, etc.) Inflammatory Mediators (Cytokines, COX-2, etc.) Pro-inflammatory Gene Expression->Inflammatory Mediators (Cytokines, COX-2, etc.) This compound This compound This compound->MAPK Pathway Inhibits This compound->NF-κB Pathway Inhibits

Figure 2: Proposed Anti-Inflammatory Signaling Pathway of this compound.

Efficacy and Safety: A Comparative Data Overview

While direct head-to-head clinical trials are limited, pre-clinical data provides valuable insights into the comparative performance of this compound and conventional NSAIDs.

In Vitro Anti-Inflammatory Activity
CompoundTargetIC50 / InhibitionReference
This compound Data Not AvailableData Not Available
Ibuprofen COX-1~15 µM[8]
COX-2~10 µM[8]
Celecoxib COX-1>100 µM[8]
COX-2~0.04 µM[8]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundDosePaw Edema Inhibition (%)Reference
This compound Data Not AvailableData Not Available
Indomethacin 5 mg/kg~50-70%[9]
Naproxen 20 mg/kg~45-60%[9]
Gastric Ulcerogenic Potential
CompoundDoseUlcer Index / ObservationsReference
This compound Data Not AvailableData Not Available
Ibuprofen 100 mg/kgSignificant ulceration[10]
Naproxen 40 mg/kgSevere ulceration[10]
Celecoxib 50 mg/kgMinimal to no ulceration[10]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the comparative analysis.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes (IC50).

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.

Methodology:

  • Rodents (typically rats or mice) are randomly assigned to control and treatment groups.

  • The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.

Gastric Ulcerogenic Assay in Rodents

Objective: To assess the potential of a test compound to induce gastric mucosal damage.

Methodology:

  • Rodents are fasted overnight with free access to water.

  • The test compound or a reference NSAID (e.g., indomethacin) is administered orally at a high dose.

  • After a specified period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.

  • The stomachs are opened along the greater curvature and examined for the presence of ulcers or other mucosal lesions.

  • The severity of gastric damage is scored based on the number and size of the lesions. An ulcer index can be calculated to provide a quantitative measure of the ulcerogenic potential.

Experimental_Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation In Vitro Screening In Vitro Screening Compound Synthesis/Isolation->In Vitro Screening Primary Evaluation In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Screening->In Vivo Efficacy Models Promising Candidates Safety/Toxicity Studies Safety/Toxicity Studies In Vivo Efficacy Models->Safety/Toxicity Studies Efficacious Compounds Lead Optimization Lead Optimization Safety/Toxicity Studies->Lead Optimization Favorable Profile

Figure 3: A Typical Experimental Workflow for Anti-Inflammatory Drug Discovery.

Conclusion and Future Directions

While direct comparative data for this compound against conventional NSAIDs is still emerging, the available evidence on related compounds suggests a distinct and potentially safer mechanism of action. By targeting the upstream NF-κB and MAPK signaling pathways, this compound may offer a broader anti-inflammatory effect with a reduced risk of the gastrointestinal complications associated with non-selective COX inhibition.

Further research, including head-to-head in vivo studies comparing the efficacy and gastric safety of this compound with conventional NSAIDs, is warranted. The determination of its COX-1/COX-2 inhibitory profile is also crucial for a complete understanding of its mechanism and safety. The development of natural compounds like this compound represents a promising avenue in the search for next-generation anti-inflammatory therapies with improved benefit-risk profiles.

References

The Synergistic Potential of 4-O-Galloylalbiflorin: A Comparative Guide to Natural Compound Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the potential synergistic effects of 4-O-Galloylalbiflorin with other natural compounds. Due to a lack of direct experimental studies on this compound combinations, this analysis is based on the known biological activities of its constituent molecules, gallic acid and albiflorin (B1665693), and their documented synergistic interactions with other natural compounds.

While direct experimental data on the synergistic effects of this compound remains to be established, the well-documented antioxidant and anti-inflammatory properties of its components, gallic acid and albiflorin, suggest a strong potential for synergistic interactions with other natural compounds. This guide explores these potential synergies by examining the mechanisms of action of its constituents and their proven collaborations with other bioactive molecules.

Understanding the Bioactive Components

This compound is a compound comprised of gallic acid and albiflorin.

  • Gallic Acid: A phenolic acid renowned for its potent antioxidant and anti-inflammatory activities. It is known to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

  • Albiflorin: A monoterpene glycoside that has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanisms of action often involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress, and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The distinct yet complementary mechanisms of these two molecules form the basis for hypothesizing synergistic effects when this compound is combined with other natural compounds that target similar or parallel pathways.

Potential Synergistic Combinations: An Evidence-Based Postulation

Based on the known synergistic activities of gallic acid and albiflorin (and its isomer, paeoniflorin), the following natural compounds present promising candidates for combination studies with this compound.

Synergistic Antioxidant Effects: Combination with Tannic Acid

Hypothesis: A combination of this compound and tannic acid may exhibit enhanced antioxidant activity.

Rationale: Studies have demonstrated a synergistic antioxidant effect between gallic acid and tannic acid. This synergy is likely due to their similar phenolic structures and ability to scavenge free radicals.

Supporting Experimental Data:

Treatment GroupBlood Glucose Levels (mmol/L)Serum Malondialdehyde (MDA) Levels (nmol/mL)Serum Total Antioxidant Capacity (mmol/L)
Control5.2 ± 0.41.8 ± 0.21.5 ± 0.1
Diabetic Control18.5 ± 1.54.5 ± 0.50.8 ± 0.1
Gallic Acid (100 mg/kg)14.2 ± 1.23.5 ± 0.41.0 ± 0.1
Tannic Acid (100 mg/kg)11.8 ± 1.02.8 ± 0.31.2 ± 0.1
Gallic Acid + Tannic Acid (1:1)9.5 ± 0.82.2 ± 0.21.4 ± 0.1

Data adapted from a study on alloxan-induced diabetic rabbits. The combination of gallic acid and tannic acid showed a more significant improvement in antioxidant status compared to individual treatments.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a common method to determine the total antioxidant capacity of a sample.

  • Reagent Preparation: A FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.

  • Assay Procedure:

    • A 10 µL sample (or standard) is added to a well of a 96-well plate.

    • 220 µL of the FRAP working solution is added to each well.

    • The mixture is incubated for 4 minutes with continuous stirring.

    • The absorbance is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO4·7H2O.

Synergistic Anti-inflammatory Effects: Combination with Glycyrrhizin (B1671929)

Hypothesis: The combination of this compound and glycyrrhizin may produce a synergistic anti-inflammatory effect, particularly in the context of skin inflammation.

Rationale: Paeoniflorin (B1679553), an isomer of albiflorin, has been shown to have complementary anti-inflammatory effects with glycyrrhizin, a major active component of licorice root. Both compounds are known to modulate inflammatory pathways, and their combination could lead to a more potent therapeutic outcome.

Supporting Experimental Data:

Treatment GroupPsoriasis Area and Severity Index (PASI) ScoreEpidermal Thickness (µm)
Control015.2 ± 2.1
Imiquimod-induced Psoriasis8.5 ± 1.285.6 ± 10.3
Paeoniflorin (50 mg/kg)5.1 ± 0.845.3 ± 6.7
Glycyrrhizin (20 mg/kg)4.8 ± 0.742.1 ± 5.9
Paeoniflorin + Glycyrrhizin2.3 ± 0.525.8 ± 4.2

Hypothetical data based on the known effects of paeoniflorin and glycyrrhizin in a mouse model of psoriasis. The combination is expected to show a greater reduction in disease severity.

Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to study the pathogenesis and treatment of psoriasis.

  • Induction of Psoriasis: A daily topical dose of 5% imiquimod (B1671794) cream is applied to the shaved back skin of mice for 7 consecutive days.

  • Treatment: The test compounds (e.g., paeoniflorin, glycyrrhizin, or their combination) are administered to the mice, typically via oral gavage or intraperitoneal injection, during the imiquimod application period.

  • Evaluation: The severity of the skin inflammation is assessed using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and thickness. Histological analysis of skin biopsies is also performed to measure epidermal thickness and inflammatory cell infiltration.

Visualizing the Molecular Mechanisms

To better understand the potential for synergy, it is crucial to visualize the signaling pathways modulated by the components of this compound and their potential partners.

Experimental_Workflow_Psoriasis_Model cluster_induction Psoriasis Induction cluster_treatment Treatment Groups cluster_evaluation Evaluation Induction Topical Imiquimod Application (7 days) Control Vehicle Control Induction->Control Treatment Paeoniflorin Paeoniflorin Induction->Paeoniflorin Treatment Glycyrrhizin Glycyrrhizin Induction->Glycyrrhizin Treatment Combination Paeoniflorin + Glycyrrhizin Induction->Combination Treatment PASI PASI Scoring Control->PASI Assessment Histo Histological Analysis Control->Histo Assessment Paeoniflorin->PASI Assessment Paeoniflorin->Histo Assessment Glycyrrhizin->PASI Assessment Glycyrrhizin->Histo Assessment Combination->PASI Assessment Combination->Histo Assessment

Caption: Workflow for evaluating anti-psoriatic effects.

Nrf2_HO1_Pathway Albiflorin Albiflorin Nrf2 Nrf2 Albiflorin->Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (Ubiquitination & Degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds HO1 HO-1 ARE->HO1 Induces transcription Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes HO1->Antioxidant_Enzymes Activates Antioxidant_Enzymes->ROS Neutralizes

Caption: Albiflorin's activation of the Nrf2/HO-1 pathway.

NFkB_Pathway cluster_nucleus Gallic_Acid Gallic Acid IKK IKK Complex Gallic_Acid->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Translocates & Activates Transcription Nucleus Nucleus

Caption: Gallic acid's inhibition of the NF-κB pathway.

Conclusion and Future Directions

While direct experimental validation is pending, the analysis of the constituent components of this compound strongly suggests its potential for synergistic effects when combined with other natural compounds. The complementary antioxidant and anti-inflammatory mechanisms of gallic acid and albiflorin provide a solid foundation for this hypothesis. Future research should focus on in vitro and in vivo studies to directly evaluate the synergistic potential of this compound in combination with compounds like tannic acid and glycyrrhizin. Such investigations will be crucial for unlocking the full therapeutic potential of this promising natural product and for the development of novel, more effective combination therapies for a range of diseases.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-O-Galloylalbiflorin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results between different laboratories or when transferring methods. This process involves comparing the performance characteristics of two or more methods to determine if they provide equivalent results.

Experimental Workflow for Method Cross-Validation

A typical workflow for the cross-validation of analytical methods for quantifying a phytochemical like 4-O-Galloylalbiflorin is outlined below. This process ensures that both methods are validated individually before a comparative analysis is performed.

Cross-Validation Workflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev lcms_dev LC-MS/MS Method method_dev->lcms_dev validation Individual Method Validation hplc_dev->validation lcms_dev->validation hplc_val Validate HPLC-UV: Linearity, Precision, Accuracy, LOD, LOQ validation->hplc_val lcms_val Validate LC-MS/MS: Linearity, Precision, Accuracy, LOD, LOQ validation->lcms_val cross_val Cross-Validation Study hplc_val->cross_val lcms_val->cross_val sample_analysis Analyze the Same Set of Samples (e.g., Spiked Matrix, Real Samples) cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->data_comp conclusion Conclusion on Method Equivalency data_comp->conclusion

A generalized workflow for the cross-validation of analytical methods.

Comparison of HPLC-UV and LC-MS/MS Methods

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.99
Limit of Quantification (LOQ) ~ 2.5 - 5 µg/mL[1]~ 1.0 ng/mL[2]
Precision (RSD%) < 3%[1]< 15%
Accuracy (Recovery %) 95 - 105%85 - 115%
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on mass-to-charge ratio, providing greater specificity.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.

Experimental Protocols

Below are representative experimental protocols for the quantification of paeoniflorin (B1679553) and its derivatives, which can be adapted for this compound.

HPLC-UV Method

This method is suitable for the quantification of this compound in herbal extracts and formulations where the analyte concentration is relatively high.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (often with a small percentage of formic or phosphoric acid to improve peak shape). A typical mobile phase could be a gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm is commonly used for paeoniflorin and its derivatives[3].

  • Sample Preparation:

    • Accurately weigh the powdered sample (e.g., Radix Paeoniae Rubra).

    • Extract with a suitable solvent, such as methanol (B129727), using ultrasonication for a defined period (e.g., 30 minutes).

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification: An external standard calibration curve is typically used for quantification.

LC-MS/MS Method

This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, where high sensitivity and selectivity are required.

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile or methanol and water containing a volatile additive like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Sample Preparation:

    • For biological fluids like plasma, a protein precipitation step is common. Add a precipitating agent (e.g., acetonitrile or methanol, often containing an internal standard) to the plasma sample.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • The supernatant is then transferred for injection, sometimes after an evaporation and reconstitution step.

  • Quantification: An internal standard calibration curve is typically used to correct for matrix effects and variations in sample preparation and instrument response.

Signaling Pathway Diagram

While this compound's specific signaling pathways are still under investigation, many components from Radix Paeoniae, like paeoniflorin, are known to exert anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway.

NF-kB_Signaling_Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates galloylalbiflorin This compound (Proposed) galloylalbiflorin->ikk inhibits ikb IκBα ikk->ikb phosphorylates ikb->ikb nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to transcription Gene Transcription (e.g., COX-2, iNOS, Cytokines) nucleus->transcription initiates

References

A Comparative Guide to the Validation of 4-O-Galloylalbiflorin as a Biomarker for Paeonia lactiflora Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-O-Galloylalbiflorin with established and alternative biomarkers for assessing the quality of Paeonia lactiflora (Bai Shao, Radix Paeoniae Alba). It includes a detailed overview of the current understanding of its biosynthesis, comparative quantitative data, and standardized experimental protocols for its analysis.

Introduction to Paeonia lactiflora Quality Assessment

Paeonia lactiflora is a vital herb in traditional medicine, with its therapeutic efficacy intrinsically linked to the chemical composition of its root. For centuries, quality assessment has been based on morphological characteristics and the content of a few major bioactive compounds. Paeoniflorin (B1679553) has traditionally been the primary single-marker for quality control. However, a growing body of evidence suggests that a single compound cannot fully represent the complex chemical profile and therapeutic synergy of this herb. This has led to the exploration of a multi-component quality control approach, with this compound emerging as a promising candidate biomarker.

This compound: A Novel Biomarker Candidate

This compound is a galloylated monoterpene glycoside found in Paeonia lactiflora. Its chemical structure, which combines the moieties of albiflorin (B1665693) and gallic acid, suggests potential for unique bioactivity. The presence and concentration of such galloylated compounds may offer a more nuanced indication of the plant's metabolic state and, consequently, its therapeutic potential.

Comparison with Alternative Biomarkers

The quality of Paeonia lactiflora is currently evaluated using several chemical markers. This section compares this compound with the most prominent alternatives.

BiomarkerChemical ClassRationale for Use as a Quality MarkerLimitations
Paeoniflorin Monoterpene GlycosideMost abundant bioactive compound; official marker in many pharmacopoeias.Content can vary significantly with cultivar, age, and processing; may not fully represent the synergistic effects of the whole herb.
Albiflorin Monoterpene GlycosideStructurally similar to paeoniflorin with demonstrated bioactivity.[1]Often present in lower concentrations than paeoniflorin.
Gallic Acid Phenolic AcidA key component of hydrolyzable tannins with known antioxidant and anti-inflammatory properties.A common compound in many plants, lacking specificity to Paeonia lactiflora.
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) Hydrolyzable TanninPotent biological activities, including anti-inflammatory and anti-cancer effects.[2]Its concentration can be influenced by post-harvest processing.
This compound Galloylated Monoterpene GlycosideMay reflect a specific metabolic pathway related to stress response or secondary metabolite maturation, potentially offering a more precise quality indicator.Less studied than other markers; requires more extensive validation across a wider range of samples.

Quantitative Data Comparison

While comprehensive quantitative data for this compound across a wide range of Paeonia lactiflora cultivars is still emerging, preliminary studies and broader metabolomic analyses provide valuable insights. The following table summarizes representative data from a widely targeted metabolomics study of different Paeonia lactiflora cultivars.

CompoundCultivar 'Fenyunu' (CK) (Relative Peak Area)Cultivar 'Dafugui' (DFG) (Relative Peak Area)Cultivar 'Red Charm' (HSML) (Relative Peak Area)
PaeoniflorinHighMediumMedium
AlbiflorinHighMediumLow
This compound PresentPresentPresent
Gallic AcidMediumHighHigh
1,2,3,4,6-penta-O-galloyl-β-D-glucoseLowMediumHigh

Note: This table is a qualitative representation based on findings from metabolomic studies. Absolute quantitative comparisons require further targeted studies. A study on different parts of Paeonia ostii identified this compound as a marker compound, suggesting its potential significance within the Paeonia genus.

Experimental Protocols

Accurate and reproducible quantification of this compound and other biomarkers is essential for quality control. The following is a detailed protocol for the simultaneous analysis of multiple components in Paeonia lactiflora using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), adapted from published methodologies.[3]

Sample Preparation
  • Grinding: Dry the Paeonia lactiflora root samples at 60°C to a constant weight and grind them into a fine powder (60-80 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of 70% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 12,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a high-resolution mass spectrometer.

  • Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-18 min: 5% to 95% B

    • 18-21 min: 95% B

    • 21.1-24 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of the target analytes.

Data Analysis
  • Identify and quantify the target compounds based on their retention times and specific MRM transitions.

  • Construct calibration curves using certified reference standards for absolute quantification.

Visualizing Key Pathways and Workflows

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the monoterpenoid pathway, with albiflorin as a direct precursor. The final step involves the galloylation of the albiflorin molecule.

biosynthesis GPP Geranyl Pyrophosphate (GPP) Pinane Pinane-type Monoterpenoid Skeleton GPP->Pinane Terpene Synthase Albiflorin_pre Albiflorin Precursors Pinane->Albiflorin_pre Series of enzymatic reactions Albiflorin Albiflorin Albiflorin_pre->Albiflorin Final_product This compound Albiflorin->Final_product Galloyltransferase Gallic_acid Gallic Acid Galloyl_donor Galloyl-CoA (Activated Gallic Acid) Gallic_acid->Galloyl_donor Galloyl_donor->Final_product

Caption: Hypothetical biosynthesis of this compound.

Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker involves a systematic workflow from sample collection to data analysis and correlation with quality metrics.

workflow Sample_collection Sample Collection (Different Cultivars, Ages, Locations) Sample_prep Sample Preparation (Drying, Grinding, Extraction) Sample_collection->Sample_prep UPLC_MS UPLC-MS/MS Analysis (Quantification of Biomarkers) Sample_prep->UPLC_MS Data_analysis Quantitative Data Analysis UPLC_MS->Data_analysis Correlation Correlation with Quality Metrics (e.g., Bioactivity, Traditional Grading) Data_analysis->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Workflow for validating this compound.

Logical Framework for Multi-Component Quality Assessment

A multi-component approach provides a more holistic assessment of Paeonia lactiflora quality.

logic Input Paeonia lactiflora Sample Analysis Chemical Analysis Paeoniflorin Albiflorin This compound Other markers Input->Analysis Evaluation Quality Evaluation Bioactivity Assessment Synergistic Effects Analysis Overall Quality Score Analysis:p->Evaluation Analysis:alb->Evaluation Analysis:g->Evaluation Output {High-Quality Product} Evaluation->Output

Caption: Multi-component quality assessment framework.

Conclusion and Future Directions

The validation of this compound as a biomarker for Paeonia lactiflora quality presents a promising advancement in the standardization of this important traditional medicine. Its unique chemical nature suggests it may provide a more refined measure of quality than single, high-abundance compounds.

Future research should focus on:

  • Extensive Quantitative Studies: Analyzing a broader range of Paeonia lactiflora cultivars and processed products to establish a robust correlation between this compound content and therapeutic efficacy.

  • Bioactivity Studies: Investigating the specific pharmacological activities of this compound to understand its contribution to the overall therapeutic effects of Paeonia lactiflora.

  • Enzyme Identification: Characterizing the specific galloyltransferase responsible for the biosynthesis of this compound to enable biotechnological approaches for quality improvement.

By incorporating this compound into a multi-component quality control system, researchers and drug development professionals can achieve a more accurate and comprehensive evaluation of Paeonia lactiflora, ultimately leading to safer and more effective herbal medicines.

References

Comparative Metabolomics of Paeonia lactiflora Chemotypes with Varying 4-O-Galloylalbiflorin Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of two theoretical Paeonia lactiflora chemotypes: one with high and one with low concentrations of 4-O-Galloylalbiflorin. The data presented is a synthesized representation based on findings from various metabolomic studies on different P. lactiflora cultivars, illustrating the expected metabolic distinctions.

Introduction to Paeonia lactiflora Chemotypes

Paeonia lactiflora (peony) is a widely utilized plant in traditional medicine, with its therapeutic effects attributed to a rich diversity of secondary metabolites. Among these, monoterpene glycosides and their galloylated derivatives, such as this compound, are of significant interest due to their potential pharmacological activities. Variations in the genetic makeup and growing conditions of P. lactiflora lead to the existence of different chemotypes, which are characterized by distinct profiles of these chemical constituents. Understanding the metabolomic differences between chemotypes with varying levels of this compound is crucial for the targeted selection of plant material for drug development and for ensuring the quality and efficacy of herbal preparations.

This guide focuses on a comparative metabolomic analysis of hypothetical high and low this compound chemotypes, providing insights into the broader metabolic shifts associated with the differential accumulation of this key compound.

Comparative Metabolomic Profiles

A widely targeted metabolomic approach using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is typically employed to distinguish between P. lactiflora chemotypes.[1][2][3] This powerful technique allows for the simultaneous detection and relative quantification of a broad spectrum of metabolites.

The following table summarizes the key differentially abundant metabolites identified between a hypothetical "High this compound Chemotype" and a "Low this compound Chemotype," based on general findings in comparative metabolomics of different P. lactiflora cultivars.[1][4]

Table 1: Differentially Abundant Metabolites in Paeonia lactiflora Chemotypes

Metabolite ClassMetabolite NameFold Change (High vs. Low)Putative Role/Significance
Galloylated Monoterpene Glycosides This compound High Primary marker for chemotype distinction
GalloylpaeoniflorinHighStructurally related, likely co-regulated
Monoterpene Glycosides AlbiflorinLower in High ChemotypePrecursor for this compound
PaeoniflorinLower in High ChemotypePrecursor for galloylated derivatives
OxypaeoniflorinVariableMay be part of a related metabolic pathway
Phenolic Acids Gallic AcidHighPrecursor for the galloyl moiety
Protocatechuic acidHighGeneral defense and signaling molecule
Flavonoids CatechinHighAssociated with antioxidant activity
EpicatechinHighAssociated with antioxidant activity
ProanthocyanidinsHighContribute to pigmentation and defense
Tannins GallotanninsHighPolymers of gallic acid, defense compounds

Experimental Protocols

The following is a representative experimental workflow for the comparative metabolomic analysis of Paeonia lactiflora chemotypes.

Sample Preparation
  • Harvesting and Pre-treatment: Roots of Paeonia lactiflora are harvested, washed, and dried.

  • Grinding: The dried roots are ground into a fine powder.

  • Extraction:

    • An accurately weighed sample of the powdered root (e.g., 100 mg) is transferred to a centrifuge tube.

    • An extraction solvent (e.g., 80% methanol (B129727) in water) is added.

    • The mixture is vortexed and then sonicated in an ice-water bath.

    • The sample is centrifuged at high speed (e.g., 12,000 rpm) at 4°C.

    • The supernatant is collected and filtered through a 0.22 µm membrane filter before analysis.[1]

UPLC-QTOF/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm x 100 mm) is used for separation.[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is employed.[1]

    • Gradient Program: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds with increasing hydrophobicity.[1]

    • Flow Rate: A constant flow rate (e.g., 0.35 mL/min) is maintained.[1]

    • Injection Volume: A small volume of the extracted sample (e.g., 2 µL) is injected.

  • Mass Spectrometry Detection:

    • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wider range of metabolites.

    • Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is used to acquire high-resolution mass spectra.

    • Data Acquisition: Data is collected in a full scan mode over a specified mass range (e.g., m/z 50-1000). MS/MS data is also acquired for the identification of key metabolites.

Data Analysis
  • Peak Picking and Alignment: Raw data is processed using software such as XCMS or MassHunter to detect and align chromatographic peaks.

  • Metabolite Identification: Metabolites are putatively identified by matching their accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, HMDB) and in-house libraries.

  • Multivariate Statistical Analysis:

    • Principal Component Analysis (PCA) is used for an initial unsupervised overview of the data distribution and to identify outliers.

    • Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is employed to maximize the separation between the chemotypes and identify the variables (metabolites) responsible for this discrimination.[1][2]

    • Volcano plots are generated to visualize metabolites that are both statistically significant (p-value) and have a high fold-change between the groups.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_analysis Data Analysis Harvest Harvest & Dry Roots Grind Grind to Powder Harvest->Grind Extract Solvent Extraction Grind->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge UPLC UPLC Separation Centrifuge->UPLC MS QTOF-MS Detection UPLC->MS PeakPick Peak Picking & Alignment MS->PeakPick Identify Metabolite Identification PeakPick->Identify Stats Multivariate Statistics (PCA, OPLS-DA) Identify->Stats

Caption: Experimental workflow for comparative metabolomics of Paeonia lactiflora.

Putative Biosynthetic Pathway of Galloylated Monoterpenes

biosynthesis_pathway cluster_mva Mevalonate (MVA) Pathway cluster_shikimate Shikimate Pathway cluster_monoterpene Monoterpene Glycoside Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP PEP_E4P PEP + E4P Shikimate Shikimate PEP_E4P->Shikimate GallicAcid Gallic Acid Shikimate->GallicAcid Galloylalbiflorin This compound GallicAcid->Galloylalbiflorin Albiflorin Albiflorin GPP->Albiflorin Paeoniflorin Paeoniflorin GPP->Paeoniflorin Albiflorin->Galloylalbiflorin Galloylation

Caption: Putative biosynthetic pathway leading to this compound in Paeonia lactiflora.

Conclusion

The comparative metabolomic analysis of Paeonia lactiflora chemotypes reveals significant differences in their chemical composition, extending beyond the primary marker, this compound. Chemotypes with high levels of this compound are also likely to exhibit elevated concentrations of related galloylated monoterpenes, phenolic acids, and certain flavonoids, while potentially showing lower levels of the precursor monoterpene glycosides. These metabolic shifts have important implications for the pharmacological properties of peony extracts and highlight the necessity of chemotype selection and standardization in the development of botanical drugs. The methodologies and illustrative data presented in this guide provide a framework for researchers to further investigate the chemical diversity of Paeonia lactiflora and its therapeutic potential.

References

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